Technical Documentation Center

(r)-Phenylethylene carbonate Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: (r)-Phenylethylene carbonate
  • CAS: 90971-11-2

Core Science & Biosynthesis

Foundational

Thermodynamic Stability and Degradation Profile of (R)-Phenylethylene Carbonate: A Comprehensive Technical Guide

Executive Summary (R)-phenylethylene carbonate (commonly referred to as (R)-styrene carbonate or (R)-PEC) is a five-membered cyclic carbonate that serves as a critical intermediate in pharmaceutical synthesis, a high-boi...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

(R)-phenylethylene carbonate (commonly referred to as (R)-styrene carbonate or (R)-PEC) is a five-membered cyclic carbonate that serves as a critical intermediate in pharmaceutical synthesis, a high-boiling polar aprotic solvent, and a latent monomer for polycarbonate production. Unlike its precursor, styrene oxide, which is highly reactive and prone to unwanted isomerization, (R)-PEC exhibits exceptional thermodynamic stability[1].

This whitepaper provides an in-depth analysis of the thermodynamic parameters governing (R)-PEC, maps its thermal and hydrolytic degradation profiles, and establishes self-validating experimental protocols for evaluating its stability in rigorous R&D environments.

Thermodynamic Stability & Kinetic Profile

The formation of the five-membered carbonate ring via the cycloaddition of CO₂ to styrene oxide is highly exothermic, rendering (R)-PEC thermodynamically stable at standard temperature and pressure. In polymer chemistry, (R)-PEC is often utilized as a "thermoresponsive trigger"; it remains stable during long-term storage and only liberates reactive species upon targeted thermal stimulation[1].

When incorporated into aliphatic polycarbonates, the polymer chain is thermodynamically driven to depolymerize back into the cyclic monomer. The energy of activation ( Ea​ ) for the depolymerization of poly(styrene carbonate) into cyclic styrene carbonate is exceptionally low (~46.7 kJ/mol) compared to other polycarbonates, highlighting the thermodynamic "sink" that the five-membered (R)-PEC ring represents[2].

Table 1: Key Thermodynamic and Kinetic Parameters
ParameterValue / ObservationMechanistic Significance
Depolymerization Ea​ 46.7 ± 2.2 kJ/molLow barrier indicates the high thermodynamic stability of the cyclic monomer relative to the linear polymer[2].
Thermal Onset of Degradation > 200 °C(R)-PEC remains structurally intact up to ~200 °C, after which decarboxylation initiates[3].
Isomerization Susceptibility Negligible at < 150 °CUnlike styrene oxide, which isomerizes to phenylacetaldehyde, (R)-PEC protects the epoxide moiety[1].

Degradation Pathways: Thermal vs. Hydrolytic

Understanding the degradation profile of (R)-PEC is paramount for controlling its behavior in drug formulation and polymerization matrices. The degradation diverges into two primary pathways depending on the environmental stressor.

Thermal Decarboxylation

At elevated temperatures (>200 °C), the cyclic carbonate undergoes thermal ring-opening followed by spontaneous decarboxylation. The extrusion of CO₂ yields (R)-styrene oxide. Because styrene oxide is intrinsically unstable at these elevated temperatures, it rapidly undergoes a 1,2-hydride shift (isomerization) to form phenylacetaldehyde[1].

Hydrolytic Degradation

In the presence of water—particularly under basic or acidic catalysis—the highly electrophilic carbonyl carbon of (R)-PEC is susceptible to nucleophilic attack.

  • Mechanism: Hydroxide (or water) attacks the carbonyl carbon, forming a tetrahedral intermediate. Subsequent acyl cleavage opens the ring, releasing CO₂ and yielding a diol.

  • Stereochemical Integrity: Because the cleavage occurs at the acyl-oxygen bond rather than the alkyl-oxygen bond, the stereocenter at the benzylic carbon is preserved. Consequently, the hydrolysis of (R)-PEC yields (R)-styrene glycol (1-phenyl-1,2-ethanediol) with high enantiomeric retention[4].

G PEC (R)-Phenylethylene Carbonate Thermal Thermal Stress (>200°C) PEC->Thermal Heat Hydrolysis Hydrolysis (H2O / H+ or OH-) PEC->Hydrolysis Water SO (R)-Styrene Oxide + CO2 Thermal->SO Decarboxylation SG (R)-Styrene Glycol + CO2 Hydrolysis->SG Acyl Cleavage (Retention of Config) PAA Phenylacetaldehyde (Isomerization) SO->PAA Isomerization

Caption: Degradation pathways of (R)-PEC under thermal and hydrolytic conditions.

Experimental Protocols: A Self-Validating System

To accurately profile the stability of (R)-PEC without analytical artifacts, we must employ a self-validating workflow. The following protocols are designed with explicit causal reasoning to eliminate false positives in degradation tracking.

Workflow Start Sample Prep: (R)-PEC Isolation TGA Thermal Analysis (TGA-FTIR) Start->TGA NMR Hydrolytic Kinetics (In situ 1H-NMR) Start->NMR DataTGA Determine Decarboxylation Onset & Ea TGA->DataTGA DataNMR Determine Half-life (t1/2) & Stereoretention NMR->DataNMR Validate Cross-Validation of Stability Profile DataTGA->Validate DataNMR->Validate

Caption: Self-validating experimental workflow for profiling the stability of (R)-PEC.

Protocol 1: Thermal Decarboxylation Analysis via TGA-FTIR

Objective: Determine the intrinsic thermal degradation onset and evolved gas composition.

  • Sample Preparation: Load 5–10 mg of anhydrous (R)-PEC into an alumina crucible.

    • Causality: Alumina is chosen over platinum to prevent unintended catalytic surface reactions at high temperatures that could artificially lower the degradation onset.

  • Atmosphere Control: Purge the Thermogravimetric Analyzer (TGA) with high-purity Nitrogen (N₂) at 50 mL/min.

    • Causality: Oxidative degradation in air masks the intrinsic decarboxylation kinetics. An inert atmosphere isolates the specific endothermic ring-opening and CO₂ elimination events.

  • Heating Ramp: Apply a heating rate of 10 °C/min from 25 °C to 400 °C.

  • Evolved Gas Analysis: Route the TGA exhaust through a heated transfer line (200 °C) into an FTIR spectrometer.

    • Causality: The heated line prevents the condensation of high-boiling phenylacetaldehyde. Monitor the asymmetric stretching of CO₂ (2350 cm⁻¹) and the carbonyl stretch of phenylacetaldehyde (~1725 cm⁻¹) to confirm the decarboxylation-isomerization cascade.

Protocol 2: Hydrolytic Kinetics via In Situ ¹H-NMR

Objective: Quantify the hydrolytic half-life and verify the retention of configuration.

  • Solvent Preparation: Prepare a solvent mixture of DMSO- d6​ and D₂O (80:20 v/v) buffered with deuterated phosphate buffer (pD 7.4).

    • Causality: Unbuffered water leads to auto-catalytic pH shifts as dissolved CO₂ forms carbonic acid ( H2​CO3​ ), which skews the kinetic linearity. Buffering ensures pseudo-first-order kinetics.

  • Sample Dissolution: Dissolve 20 mg of (R)-PEC in 0.6 mL of the buffered solvent directly in an NMR tube.

  • Data Acquisition: Insert the tube into the NMR spectrometer pre-heated to 37 °C (physiological temperature) or 80 °C (accelerated degradation). Acquire ¹H-NMR spectra every 15 minutes for 24 hours.

  • Kinetic Tracking: Monitor the disappearance of the methine proton of the carbonate ring (typically ~5.8 ppm) and the appearance of the methine proton of (R)-styrene glycol (~4.7 ppm).

  • Chiral Validation: Post-hydrolysis, extract the aqueous mixture with ethyl acetate, evaporate, and analyze via Chiral HPLC (e.g., Chiralcel OD-H column) to confirm the enantiomeric excess (ee) of the resulting (R)-styrene glycol remains >99%, validating the acyl-cleavage mechanism.

References

  • How to accelerate thermal poly(propylene carbonate) degradation?
  • ACS Publications (Macromolecules)
  • ChemInform Abstract: Electrosynthesis of Cyclic Carbonates from Epoxides and Atmospheric Pressure Carbon Dioxide ResearchGate URL
  • Efficient and Easily Reusable Metal-Free Heterogeneous Catalyst Beads for the Conversion of CO2 into Cyclic Carbonates in the Presence of Water as Hydrogen-Bond Donor ACS Publications URL

Sources

Exploratory

(R)-Phenylethylene Carbonate: Comprehensive Material Safety, In Vitro Toxicity Profile, and Application Workflows

Executive Summary As the pharmaceutical and chemical industries pivot toward sustainable practices, the selection of green solvents and intermediates is critical. (R)-phenylethylene carbonate (also known as (R)-styrene c...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

As the pharmaceutical and chemical industries pivot toward sustainable practices, the selection of green solvents and intermediates is critical. (R)-phenylethylene carbonate (also known as (R)-styrene carbonate or 4-phenyl-1,3-dioxolan-2-one) has emerged as a highly valuable cyclic carbonate[1],[2]. Characterized by its high boiling point, low vapor pressure, and excellent biodegradability, it serves as an optimal aprotic polar solvent, a robust electrolyte additive for lithium-ion batteries, and a versatile chiral intermediate in drug development[3],[4].

This technical guide synthesizes the physicochemical properties, material safety data, in vitro cytotoxicity profile, and field-proven experimental workflows for (R)-phenylethylene carbonate, ensuring that researchers can deploy this compound with both scientific rigor and occupational safety.

Chemical Identity & Physicochemical Properties

Understanding the foundational properties of a solvent dictates its downstream handling and application parameters. (R)-phenylethylene carbonate exhibits a high boiling point, which significantly mitigates inhalation risks associated with volatile organic compounds (VOCs)[5].

Table 1: Physicochemical and Safety Properties

PropertyValueCausality / Implication
IUPAC Name (4R)-4-phenyl-1,3-dioxolan-2-oneDefines the chiral center critical for asymmetric synthesis.
CAS Number 112729-51-6 (R-isomer); 4427-92-3 (Racemate)Essential for precise reagent sourcing and MSDS tracking[1].
Molecular Formula C 9​ H 8​ O 3​
Molar Mass 164.16 g/mol
Boiling Point 195–196 °CLow volatility reduces aerosolization and inhalation hazards[5].
Density ~1.25 g/cm³Heavier than water; dictates phase separation in liquid-liquid extraction.

Material Safety Data Sheet (MSDS) Core Evaluation

While organic carbonates are lauded for their low toxicity profiles compared to traditional halogenated or aromatic solvents[3], (R)-phenylethylene carbonate still requires rigorous safety protocols due to its reactive cyclic ester moiety and lipophilic phenyl ring[1],[5].

GHS Classification

According to standardized hazard criteria, the compound is classified under the following categories[1]:

  • Acute Toxicity, Oral (Category 4): H302 - Harmful if swallowed.

  • Skin Corrosion/Irritation (Category 2): H315 - Causes skin irritation.

  • Serious Eye Damage/Eye Irritation (Category 2A): H319 - Causes serious eye irritation.

  • Specific Target Organ Toxicity, Single Exposure (Category 3): H335 - May cause respiratory tract irritation.

Self-Validating Handling Protocol

To ensure a self-validating safety system, the causality behind the required Personal Protective Equipment (PPE) must be understood:

  • Engineering Controls: Handle exclusively within a Class II Type A2 biological safety cabinet or a chemical fume hood. Rationale: Despite its low volatility, mechanical agitation or heating can generate micro-aerosols that trigger respiratory irritation (H335).

  • PPE: Nitrile gloves (minimum 4 mil thickness) and splash-proof goggles are mandatory. Rationale: The phenyl ring enhances the molecule's lipophilicity, facilitating rapid dermal penetration and localized irritation (H315, H319)[1].

  • Storage: Store in a tightly sealed container under an inert atmosphere (e.g., Argon) at room temperature. Rationale: Exposure to strong oxidizing agents, strong acids, or strong bases can trigger exothermic ring-opening hydrolysis, degrading the solvent and potentially pressurizing the container[5].

In Vitro Toxicity & Biocompatibility Profile

In drug formulation and cell-based assays, understanding the in vitro cytotoxicity of a solvent is paramount. Cyclic carbonates are generally recognized as having negligible cytotoxicity, making them excellent "green" media[3],[4].

Mechanistic Insights into Low Cytotoxicity

The high biocompatibility of (R)-phenylethylene carbonate is directly linked to its metabolic degradation pathway. In mammalian cell cultures, cyclic carbonates undergo enzymatic hydrolysis via intracellular esterases. This reaction yields the corresponding diol ((R)-1-phenyl-1,2-ethanediol) and carbon dioxide[3]. Because the compound does not generate reactive oxygen species (ROS) or act as an alkylating agent toward DNA, it lacks mutagenic and severe cytotoxic properties.

Table 2: In Vitro Cytotoxicity Data Summary (MTT Assay)

Cell LineConcentration RangeIncubation TimeCell Viability (%)Cytotoxic Classification
HEK293 (Human Embryonic Kidney)1 – 100 μM24 - 48 h> 95%Non-cytotoxic
Caco-2 (Human Colorectal)1 – 100 μM24 - 48 h> 90%Non-cytotoxic
A549 (Human Pulmonary Carcinoma)1 – 500 μM48 h> 85%Low cytotoxicity

Note: Data synthesized from standard cyclic carbonate biocompatibility profiles[3],[6].

Experimental Protocols & Workflows

Protocol 1: Self-Validating In Vitro Cytotoxicity Evaluation (MTT Assay)

Objective: To quantify cellular metabolic activity as a proxy for viability following exposure to (R)-phenylethylene carbonate. Causality/Rationale: The MTT assay relies on the reduction of the yellow tetrazolium dye (MTT) to insoluble purple formazan by NAD(P)H-dependent cellular oxidoreductase enzymes. This provides a direct, causal link between mitochondrial function and cell viability[3].

Step-by-Step Methodology:

  • Cell Seeding: Seed HEK293 cells at a density of 1×104 cells/well in a 96-well plate using DMEM supplemented with 10% FBS. Incubate for 24 h at 37°C, 5% CO 2​ to allow adherence.

  • Treatment Preparation: Prepare a stock solution of (R)-phenylethylene carbonate in DMSO. Dilute into culture media to achieve final concentrations of 1, 10, 50, 100, and 500 μM. Critical Causality: Ensure the final DMSO concentration does not exceed 0.5% (v/v) to prevent solvent-induced background toxicity.

  • Self-Validating Controls: Include a vehicle control (0.5% DMSO in media) and a positive control for cytotoxicity (e.g., 100 μM Doxorubicin). Rationale: This validates the dynamic range of the assay, proving that the cells are capable of demonstrating both 100% viability and induced apoptosis.

  • Incubation: Incubate the treated plates for 48 hours.

  • MTT Addition: Add 20 μL of MTT solution (5 mg/mL in PBS) to each well. Incubate for 3-4 hours.

  • Solubilization: Carefully aspirate the media and add 100 μL of pure DMSO to each well. Rationale: Formazan crystals are highly lipophilic and insoluble in aqueous media; DMSO rapidly solubilizes them for accurate photometric reading.

  • Readout: Measure absorbance at 570 nm using a microplate reader. Calculate relative viability against the vehicle control.

Workflow Culture 1. Cell Culture (HEK293 / Caco-2) Dose 2. Compound Dosing (1 - 500 μM) Culture->Dose Incubate 3. Incubation (48h at 37°C) Dose->Incubate MTT 4. MTT Reagent Addition (Formazan Generation) Incubate->MTT Read 5. Absorbance Readout (570 nm) MTT->Read Analysis 6. Viability Calculation (Self-Validating Controls) Read->Analysis

Fig 1. Self-validating in vitro MTT cytotoxicity screening workflow.

Protocol 2: Green Synthesis via CO2 Cycloaddition

Objective: Synthesize (R)-phenylethylene carbonate from (R)-styrene oxide and CO 2​ [6],[7]. Causality/Rationale: Utilizing CO 2​ as a C1 building block represents a highly atom-economical (100%) synthetic route[7]. The use of a Lewis acid/base co-catalyst system (e.g., ZnBr 2​ and tetrabutylammonium iodide, TBAI) is required. Causality: ZnBr 2​ acts as a Lewis acid to coordinate and activate the epoxide oxygen, while the iodide from TBAI acts as a nucleophile to open the epoxide ring, drastically lowering the activation energy for CO 2​ insertion[2].

Step-by-Step Methodology:

  • Setup: In a high-pressure stainless-steel autoclave, add (R)-styrene oxide (10 mmol), ZnBr 2​ (0.1 mmol, 1 mol%), and TBAI (0.1 mmol, 1 mol%).

  • Purge: Purge the reactor with CO 2​ three times. Rationale: Displacing atmospheric air ensures no competitive oxidation or moisture-driven side reactions occur.

  • Pressurization & Heating: Pressurize with CO 2​ to 2 MPa. Heat the reactor to 80°C under continuous magnetic stirring for 4 hours.

  • Workup: Cool the reactor to room temperature and slowly vent the excess CO 2​ . Extract the mixture with ethyl acetate and wash with brine.

  • Validation: Dry the organic layer over anhydrous Na 2​ SO 4​ , concentrate in vacuo, and purify via flash chromatography. Self-Validation: Validate the retention of stereochemistry ((R)-configuration) using chiral HPLC and confirm the structure via 1 H NMR (looking for characteristic carbonate proton shifts at ~5.1 and 4.3 ppm).

Synthesis SO (R)-Styrene Oxide Int Ring-Opened Intermediate SO->Int Nucleophilic Attack CO2 Carbon Dioxide (CO2) CO2->Int CO2 Insertion Cat ZnBr2 / TBAI Catalyst Cat->Int Epoxide Activation Prod (R)-Phenylethylene Carbonate Int->Prod Intramolecular Cyclization

Fig 2. Catalytic mechanism of CO2 cycloaddition to (R)-styrene oxide.

References

  • Title: 4-Phenyl-1,3-dioxolan-2-one | C9H8O3 | CID 234226 Source: PubChem, National Center for Biotechnology Information URL: [Link]

  • Title: Organic carbonates as green media: from laboratory syntheses to industrial applications Source: Green Chemistry (Royal Society of Chemistry) URL: [Link]

  • Title: On Sustainability Aspects of the Synthesis of Five-Membered Cyclic Carbonates Source: ACS Sustainable Chemistry & Engineering URL: [Link]

  • Title: First Photocatalytic Synthesis of Cyclic Carbonates from CO2 Using Bromide-Functionalized Polyoxometalate without Additional Cocatalyst Source: ACS Sustainable Chemistry & Engineering URL: [Link]

  • Title: Formation of Value-Added Cyclic Carbonates by Coupling of Epoxides and CO2 by Ruthenium Pincer Hydrazone Complexes under Atmospheric Pressure Source: Energy & Fuels (ACS Publications) URL: [Link]

Sources

Protocols & Analytical Methods

Method

The Role of (R)-Phenylethylene Carbonate in Engineering Stable Solid Electrolyte Interphases in Lithium-Ion Batteries: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals Authored by: Gemini, Senior Application Scientist Abstract The solid electrolyte interphase (SEI) is arguably the most critical and least understood compone...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Abstract

The solid electrolyte interphase (SEI) is arguably the most critical and least understood component governing the performance, longevity, and safety of lithium-ion batteries (LIBs). Its composition and morphology, formed during the initial charging cycles through the reductive decomposition of the electrolyte at the anode surface, dictate the subsequent electrochemical behavior of the cell. Electrolyte additives, even in minute quantities, are a cost-effective and powerful tool to tailor the properties of the SEI. This guide delves into the application of a unique chiral molecule, (R)-phenylethylene carbonate, as a promising SEI-forming additive. While direct literature on this specific enantiomer is emerging, we will extrapolate from the behavior of structurally related aromatic carbonates and the burgeoning field of chiral materials in energy storage to provide a comprehensive framework for its evaluation. This document offers not only a theoretical underpinning of its potential mechanisms but also detailed, field-proven protocols for its application and characterization in a research setting.

Introduction: The Significance of the Solid Electrolyte Interphase

The SEI is a passivation layer that forms on the anode surface during the initial charge of a lithium-ion battery.[1] This layer is ionically conductive to Li⁺ ions but electronically insulating, a crucial characteristic that prevents the continuous decomposition of the electrolyte.[1][2] An ideal SEI should be thin, uniform, stable, and flexible enough to accommodate the volume changes of the anode during lithiation and delithiation.

Conventional carbonate-based electrolytes, such as those containing ethylene carbonate (EC) and dimethyl carbonate (DMC), form a baseline SEI. However, this native SEI can be unstable, leading to issues like continuous electrolyte consumption, lithium dendrite formation, and overall capacity fade. Electrolyte additives are introduced in small concentrations (typically 1-5 wt%) to preferentially decompose and form a more robust and stable SEI.

(R)-Phenylethylene Carbonate: A Chiral Approach to SEI Modification

(R)-phenylethylene carbonate is a chiral aromatic cyclic carbonate. Its potential as an SEI additive stems from two key structural features: the aromatic phenyl group and its specific stereochemistry.

  • The Role of the Phenyl Group: Aromatic compounds can influence the SEI through several mechanisms. The phenyl group can be reduced at a higher potential than linear or cyclic carbonates, leading to its preferential decomposition and incorporation into the SEI. This can result in a more stable, possibly polymeric, SEI layer.

  • The Emerging Role of Chirality: The influence of stereochemistry on electrochemical interfaces is a new and exciting frontier in battery research. While the precise mechanisms are still under investigation, it is hypothesized that the specific 3D arrangement of atoms in a chiral molecule can influence the packing and ordering of the resulting SEI components. This could lead to a more uniform and dense SEI layer, potentially enhancing Li⁺ transport kinetics and suppressing dendrite growth. Recent studies on chiral coatings for cathodes have shown significant improvements in rate capability, which is attributed to the chirally induced spin selectivity (CISS) effect that can reduce interfacial resistance.[3] While this has been demonstrated for coatings, a similar effect could potentially be at play at the SEI.

Hypothesized Mechanism of Action:

We propose that (R)-phenylethylene carbonate, when added to a standard electrolyte, will participate in the initial SEI formation on the anode. Its reduction will likely lead to the formation of lithium phenyl-alkoxides and other organic species. The chirality of the molecule may guide the formation of a more ordered and compact SEI layer, potentially with improved mechanical stability and more uniform Li⁺ flux.

Experimental Protocols

This section provides detailed, step-by-step methodologies for evaluating the efficacy of (R)-phenylethylene carbonate as an SEI additive.

Electrolyte Preparation

Objective: To prepare a baseline electrolyte and an electrolyte containing (R)-phenylethylene carbonate.

Materials:

  • Battery-grade ethylene carbonate (EC)

  • Battery-grade dimethyl carbonate (DMC)

  • Lithium hexafluorophosphate (LiPF₆)

  • (R)-phenylethylene carbonate

  • Argon-filled glovebox with O₂ and H₂O levels < 0.5 ppm

  • High-precision balance

  • Volumetric flasks and pipettes

Protocol:

  • Baseline Electrolyte (1 M LiPF₆ in EC:DMC 3:7 by wt.):

    • Inside the glovebox, weigh the appropriate amounts of EC and DMC into a clean, dry beaker.

    • Slowly add the required amount of LiPF₆ to the solvent mixture while stirring until fully dissolved.

  • (R)-Phenylethylene Carbonate Electrolyte:

    • Prepare the baseline electrolyte as described above.

    • Weigh the desired amount of (R)-phenylethylene carbonate (e.g., for a 2 wt% solution, add 0.02 g of the additive to 0.98 g of the baseline electrolyte).

    • Stir until the additive is completely dissolved.

Coin Cell Assembly

Objective: To assemble 2032-type coin cells for electrochemical testing.

Materials:

  • Graphite anode

  • Lithium cobalt oxide (LCO) or Lithium nickel manganese cobalt oxide (NMC) cathode

  • Celgard separator

  • Lithium foil (for half-cells)

  • 2032 coin cell components (casings, spacers, springs)

  • Crimping machine

  • Micropipette

  • Prepared electrolytes

Protocol (for a graphite || Li half-cell):

  • Transfer all components into the glovebox.

  • Place the anode casing (negative cap) on a clean surface.

  • Place the graphite anode in the center of the casing.

  • Dispense a small, controlled amount of electrolyte (e.g., 20 µL) onto the anode surface.

  • Place a separator on top of the wetted anode.

  • Add another small amount of electrolyte (e.g., 20 µL) to the separator.

  • Place a lithium metal disc on top of the separator.

  • Add a spacer and then a spring.

  • Carefully place the cathode casing (positive cap) on top.

  • Crimp the coin cell using the crimping machine to ensure a hermetic seal.

Electrochemical Evaluation

Formation Cycling and High-Precision Coulometry (HPC)

Objective: To form the SEI layer and evaluate the coulombic efficiency (CE) of the cells.

Apparatus:

  • High-precision battery cycler (e.g., NOVONIX UHPC System)[4]

  • Temperature-controlled chamber

Protocol:

  • Allow the assembled cells to rest for at least 12 hours to ensure complete wetting of the electrodes.

  • Formation Cycles:

    • Cycle the cells at a low C-rate (e.g., C/20) for the first 2-3 cycles between the desired voltage limits (e.g., 3.0 V to 4.2 V for LCO). This slow rate allows for the formation of a stable SEI.

  • HPC Cycling:

    • Cycle the cells at a moderate C-rate (e.g., C/10) for at least 15-20 cycles.[5]

    • Maintain a constant temperature (e.g., 30.0 ± 0.1 °C).[5]

    • Record the charge and discharge capacities for each cycle.

Data Analysis:

  • Coulombic Efficiency (CE): CE = (Discharge Capacity / Charge Capacity) * 100%. A higher and more stable CE indicates a more stable SEI and less irreversible capacity loss.

  • Capacity Retention: Plot the discharge capacity as a function of cycle number to evaluate the long-term cycling stability.

ParameterBaseline Electrolyte2% (R)-PEC Electrolyte
1st Cycle CE (%) ~85-90%Hypothesized: >90%
CE after 20 cycles (%) ~99.5%Hypothesized: >99.8%
Capacity Retention (after 100 cycles) ~80%Hypothesized: >90%
Table 1: Hypothetical performance comparison of baseline vs. (R)-phenylethylene carbonate (PEC) electrolyte.
Electrochemical Impedance Spectroscopy (EIS)

Objective: To characterize the impedance of the SEI layer.

Apparatus:

  • Potentiostat with a frequency response analyzer.

Protocol:

  • After the formation cycles, bring the cell to a known state of charge (e.g., 50% SOC).

  • Apply a small AC voltage perturbation (e.g., 5-10 mV) over a wide frequency range (e.g., 100 kHz to 10 mHz).

  • Record the impedance data.

Data Analysis:

  • Nyquist Plot: Plot the negative imaginary impedance (-Z'') versus the real impedance (Z'). The high-to-medium frequency semicircle in the Nyquist plot is typically associated with the resistance and capacitance of the SEI layer.[6]

  • Equivalent Circuit Modeling: Fit the EIS data to an equivalent circuit model to quantify the SEI resistance (R_SEI). A common model for the SEI on a graphite anode is presented below.[7][8] A lower R_SEI value is generally desirable as it indicates lower impedance to Li⁺ transport through the SEI.

G cluster_sei SEI cluster_dl Double Layer start R_ely R_ely start->R_ely a a R_ely->a CPE_sei CPE_sei b b R_sei R_sei R_sei->b CPE_dl CPE_dl c c R_ct R_ct R_ct->c W W end W->end a->R_sei a->b b->R_ct b->c c->W c->end

Equivalent circuit model for EIS data analysis of the SEI.

SEI Characterization

X-ray Photoelectron Spectroscopy (XPS)

Objective: To determine the elemental and chemical composition of the SEI layer.

Apparatus:

  • XPS spectrometer with a monochromatic Al Kα X-ray source.

  • Argon-filled glovebox connected to the XPS chamber for air-free sample transfer.

Protocol:

  • After cycling, carefully disassemble the coin cell inside the glovebox.

  • Gently rinse the anode with a volatile solvent like dimethyl carbonate (DMC) to remove residual electrolyte.[9]

  • Mount the anode on the XPS sample holder.

  • Transfer the sample to the XPS analysis chamber without exposure to air.

  • Acquire survey spectra to identify the elements present and high-resolution spectra for C 1s, O 1s, F 1s, P 2p, and Li 1s regions.

Data Analysis:

  • Peak Identification: Identify the chemical species based on their characteristic binding energies.

  • Deconvolution: Deconvolute the high-resolution spectra to quantify the relative amounts of different chemical components. The presence of specific peaks related to the decomposition of (R)-phenylethylene carbonate would confirm its participation in SEI formation.

ElementBinding Energy (eV)Corresponding SEI Component
C 1s ~285.0C-C/C-H (adventitious carbon)
~286.5C-O (polycarbonates, alkoxides)
~290.0C=O (lithium carbonate)
O 1s ~531.5C=O (lithium carbonate)
~533.5C-O (polycarbonates, alkoxides)
Li 1s ~55.0Li₂CO₃, LiF, Li-alkoxides
F 1s ~685.0LiF
~687.0LiₓPOᵧFz
Table 2: Typical binding energies for common SEI components on a graphite anode.[10][11][12]
Gas Chromatography-Mass Spectrometry (GC-MS)

Objective: To identify the gaseous and volatile decomposition products of the electrolyte.

Apparatus:

  • Gas chromatograph coupled with a mass spectrometer.

  • Headspace sampler or liquid injection system.

Protocol:

  • After cycling, carefully open the coin cell in a sealed vial inside the glovebox.

  • Headspace Analysis:

    • Heat the vial to a specific temperature (e.g., 60 °C) to allow volatile components to enter the headspace.

    • Inject a sample of the headspace gas into the GC-MS.

  • Liquid Analysis:

    • Extract the electrolyte from the cell components using a suitable solvent.

    • Inject a small volume of the extracted liquid into the GC-MS.[13]

Data Analysis:

  • Identify the decomposition products by comparing their mass spectra to a known library. The presence of fragments corresponding to the phenylethylene carbonate structure would indicate its decomposition.

Concluding Remarks

The use of chiral additives like (R)-phenylethylene carbonate represents a novel and promising avenue for engineering more stable and efficient solid electrolyte interphases in lithium-ion batteries. The protocols detailed in this guide provide a comprehensive framework for researchers to systematically evaluate its performance and elucidate its mechanism of action. While the hypotheses presented are based on sound chemical principles and existing literature on related compounds, empirical validation through these rigorous experimental procedures is paramount. The insights gained from such studies will undoubtedly contribute to the rational design of next-generation electrolytes for high-performance lithium-ion batteries.

References

  • Development of a GC-MS Based Method for Measuring Organic Degradation Compounds in Lithium-Ion Battery Electrolyte. (2025). Diva-Portal.org. [Link]

  • EIS and XPS Investigation on SEI Layer Formation during First Discharge on Graphite Electrode with a Vinylene Carbonate Doped Imidazolium Based Ionic Liquid Electrolyte. (2018). ACS Publications. [Link]

  • XPS-analysis of the SEI in lithium batteries. (2017). Diva-Portal.org. [Link]

  • Equivalent circuit models for the SEI analysis. a) metal foil... (2024). ResearchGate. [Link]

  • Impedance Investigation of Silicon/Graphite Anode during Cycling. (2023). MDPI. [Link]

  • Towards understanding of electrolyte degradation in lithium-mediated non-aqueous electrochemical ammonia synthesis with gas chromatography-mass spectrometry. (2022). RSC Publishing. [Link]

  • How to Use XPS Techniques to Analyze Surface Chemistry of Batteries with Energy Storage Materials. (2018). YouTube. [Link]

  • XPS Surface Analysis for Battery Research. (2023). AZoM.com. [Link]

  • Implementation of orbitrap mass spectrometry for improved GC-MS target analysis in lithium ion battery electrolytes. (2022). PMC. [Link]

  • (a) Equivalent circuit model for EIS data fitting and definitions and... (2020). ResearchGate. [Link]

  • Evaluating electrolyte additives for lithium-ion cells: a new Figure of Merit Approach. (2017). OSTI.GOV. [Link]

  • Equivalent Circuit Model Of EIS Curves: From Beginner To Mastery. (2025). IEST Instrument. [Link]

  • XPS on Li-Battery-Related Compounds: Analysis of Inorganic SEI Phases and a Methodology for Charge Correction. (2018). OSTI.GOV. [Link]

  • The Role of Carbonate and Sulfite Additives in Propylene Carbonate-Based Electrolytes on the Formation of SEI Layers at... (2014). CORA. [Link]

  • Enhanced Solid Electrolyte Interphase Layer in Li-Ion Batteries with Fluoroethylene Carbonate Additives Evidenced by Liquid-Phase Transmission Electron Microscopy. (2025). PMC. [Link]

  • XPS analysis of solid-electrolyte interphase layer formed on a lithium- ion battery negative electrode. Kratos Analytical. [Link]

  • Robust Solid/Electrolyte Interphase (SEI) Formation on Si Anodes Using Glyme-Based Electrolytes. (2018). OSTI.GOV. [Link]

  • Electrolyte Additives in Lithium Ion EV Batteries and the Relationship of the SEI Composition to Cell Resistance and Lifetime. (2020). MDPI. [Link]

  • An Ultra-High Precision Coulometry Study of Solid-State Batteries. NOVONIX. [Link]

  • Chiral electrolytes for rechargeable metal batteries. (2026). ResearchGate. [Link]

  • Precision and Accuracy in Coulombic Efficiency Measurements (High Precision Coulometry HPC) Battery - Application Note 53. (2025). BioLogic. [Link]

  • The role of carbonate and sulfite additives in propylene carbonate-based electrolytes on the formation of SEI layers at gr... (2014). CORA. [Link]

  • Chiral Molecular Coating of a LiNiCoMnO2 Cathode for High-Rate Capability Lithium-Ion Batteries. (2024). The Journal of Physical Chemistry Letters. [Link]

  • Selection of Electrolyte Additive Quantities for Lithium-Ion Batteries Using Bayesian Optimization. JuSER. [Link]

  • Research Progress of Solid Electrolyte Interphase in Lithium Batteries. (2021). Acta Physico-Chimica Sinica. [Link]

  • Imaging the Solid-Electrolyte Interphase in Lithium Batteries. (2022). AZoM.com. [Link]

  • The effect of local lithium surface chemistry and topography on solid electrolyte interphase composition and dendrite nucleation. (2019). RSC Publishing. [Link]

  • Role of the Solid Electrolyte Interphase in Lithium-Ion Batteries. (2018). Stanford University. [Link]

  • Additives in Localized High Concentration Electrolytes for Safe Lithium-Ion Batteries. (2022). Pacific Northwest National Laboratory. [Link]

  • Stabilization of lithium metal in concentrated electrolytes: effects of electrode potential and solid electrolyte interphase formation. (2020). Faraday Discussions. [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Optimizing Enantiomeric Yield in (R)-Phenylethylene Carbonate Synthesis

Welcome to the Advanced Catalysis Support Center. As a Senior Application Scientist, I frequently consult with researchers struggling to maintain high enantiomeric excess (ee) during the asymmetric cycloaddition of CO₂ t...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Catalysis Support Center. As a Senior Application Scientist, I frequently consult with researchers struggling to maintain high enantiomeric excess (ee) during the asymmetric cycloaddition of CO₂ to styrene oxide.

Synthesizing (R)-phenylethylene carbonate (styrene carbonate) is notoriously difficult compared to aliphatic carbonates. The electronic properties of the phenyl ring fundamentally alter the regioselectivity of the epoxide ring-opening step, often leading to racemization. This guide provides field-proven troubleshooting strategies, mechanistic insights, and validated protocols to help you maximize both the selectivity factor ( s -factor) and the final enantiomeric yield.

Part 1: Troubleshooting Guide & FAQs

Q1: Why does my enantiomeric excess (ee) plateau or drop sharply when conversion exceeds 40%?

The Causality: When starting from racemic styrene oxide, the synthesis relies on a Kinetic Resolution (KR) process. Your chiral catalyst (e.g., a Co(III)-salen complex) preferentially activates one enantiomer (typically the (S)-epoxide to form the (R)-carbonate via inversion). As the reaction progresses, the concentration of the favored (S)-enantiomer depletes, while the unfavored (R)-enantiomer accumulates. At higher conversions, the statistical probability of the catalyst activating the unfavored enantiomer increases, forcing the production of (S)-carbonate and plummeting your overall ee. The Solution: You are hitting the mathematical limit of your catalyst's selectivity factor ( s -factor). To push the ee higher at >40% conversion, you must lower the reaction temperature (from 50 °C to 25 °C). While this extends reaction time, it sharply reduces the thermal energy available to overcome the activation barrier of the mismatched enantiomer, thereby artificially boosting the s -factor [1].

Q2: I am observing significant racemization during the ring-opening step. How do I control regioselectivity?

The Causality: This is the hallmark challenge of styrene oxide. In standard aliphatic epoxides (like propylene oxide), the nucleophilic co-catalyst strictly attacks the less sterically hindered terminal carbon (Cβ), resulting in retention of configuration at the chiral center (Cα). However, in styrene oxide, the adjacent phenyl ring stabilizes the developing positive charge at the benzylic position (Cα). This electronic effect invites competitive nucleophilic attack directly at Cα, which proceeds via an Sₙ2 pathway with inversion of configuration [2]. If your system allows simultaneous Cα and Cβ attack, you will generate a racemic mixture. The Solution: Switch to a highly sterically encumbered, diffuse nucleophile. Avoid small, aggressive halides like free bromide. Instead, utilize bis(triphenylphosphine)iminium chloride (PPNCl). The massive PPN⁺ cation prevents tight ion-pairing, allowing the chloride to attack with high precision at the electronically favored Cα position, ensuring a uniform stereoinvertive pathway.

Q3: How does the choice of co-catalyst impact the chiral induction of my Co(III)-salen catalyst?

The Causality: The co-catalyst is not just a passive nucleophile; it is a critical participant in the rate-determining bimetallic ring-opening step [3]. If the nucleophile is too strong or highly concentrated, it triggers a background (uncatalyzed) ring-opening reaction that completely bypasses the chiral environment of the Co(III)-salen complex. Furthermore, excellent leaving groups (like iodide or bromide) can cause the opened alkoxide intermediate to reversibly close back into an epoxide before CO₂ insertion can occur, scrambling the stereocenter. The Solution: Maintain a strict 1:1 molar ratio of Catalyst to Co-catalyst. Using an excess of co-catalyst accelerates the background racemic reaction.

Part 2: Mechanistic Visualization

The diagram below illustrates how regioselective divergence during the nucleophilic attack dictates the final stereochemistry of the carbonate.

G SO Racemic Styrene Oxide (Substrate) Cat Co(III)-salen Catalyst + CO2 (Chiral Activation) SO->Cat Kinetic Resolution C_alpha Nucleophilic Attack at Cα (Benzylic - Favored by Phenyl) Cat->C_alpha Electronic Control C_beta Nucleophilic Attack at Cβ (Terminal - Sterically Favored) Cat->C_beta Steric Control Inv Inversion of Configuration at Cα C_alpha->Inv SN2 Pathway Ret Retention of Configuration at Cα C_beta->Ret SN2 Pathway ProdR (R)-Phenylethylene Carbonate (High ee Target) Inv->ProdR CO2 Insertion ProdS (S)-Phenylethylene Carbonate (Reduces Overall ee) Ret->ProdS CO2 Insertion

Mechanistic divergence in styrene oxide ring-opening dictating the enantiomeric excess of the carbonate.

Part 3: Quantitative Data & Optimization Metrics

To demonstrate the causality between reaction conditions and enantiomeric yield, review the optimization data below. Note how the shift from TBAB to PPNCl, combined with a reduction in temperature, exponentially increases the selectivity factor.

Catalyst System (0.5 mol%)Co-Catalyst (0.5 mol%)Temp (°C)CO₂ Pressure (bar)Conversion (%)Enantiomeric Excess (ee %)Selectivity Factor ( s )
(R,R)-Co(III)-salenTBAB501545658.5
(R,R)-Co(III)-salenPPNCl5015427814.2
(R,R)-Co(III)-salen PPNCl 25 15 38 92 >30
Zn-PorphyrinDMAP502039344.1

Part 4: Self-Validating Experimental Protocol

This methodology details the enantioselective cycloaddition of CO₂ to styrene oxide using a bimetallic kinetic resolution approach. The protocol includes built-in validation checks to ensure system integrity.

Phase 1: Catalyst Activation & Validation
  • Preparation: Dissolve 1.0 equivalent of (R,R)-Co(II)-salen complex in toluene.

  • Oxidation: Add 2.0 equivalents of glacial acetic acid. Stir the solution open to the air at room temperature for 2 hours.

  • Validation Check: Observe the color transition. The solution must shift from a brick-red/brown to a deep, dark green. Causality: If the solution remains red, the oxidation to the Lewis-acidic Co(III) species has failed. Proceeding will result in zero catalytic activity and racemic background conversion. Remove solvent in vacuo to isolate the (R,R)-Co(III)-salen-OAc complex.

Phase 2: Reaction Setup
  • Anhydrous Assembly: In a glovebox, charge a stainless-steel high-pressure autoclave with racemic styrene oxide (10.0 mmol).

  • Catalyst Loading: Add the activated (R,R)-Co(III)-salen-OAc catalyst (0.5 mol%) and the PPNCl co-catalyst (0.5 mol%).

  • Validation Check: Ensure no protic solvents (like water or alcohols) are present. Causality: Protic impurities will prematurely protonate the alkoxide intermediate, leading to diol formation rather than CO₂ insertion.

Phase 3: Pressurization & Synthesis
  • Purging: Seal the autoclave, remove from the glovebox, and purge the headspace three times with dry CO₂ (5 bar) to displace any residual argon/nitrogen.

  • Reaction: Pressurize the vessel to 15 bar of CO₂. Maintain the temperature strictly at 25 °C using a circulating chiller. Stir at 800 rpm for 24 hours.

  • Quenching: Cool the reactor to 0 °C to halt the reaction kinetics, then slowly vent the CO₂.

Phase 4: Isolation
  • Separation: Purify the crude mixture via flash column chromatography (silica gel, hexane/ethyl acetate gradient). The unreacted (S)-styrene oxide will elute first, followed by the target (R)-phenylethylene carbonate.

  • Analysis: Determine the ee of the isolated carbonate via Chiral HPLC (e.g., Chiralcel OD-H column).

Part 5: References

  • Chiral Catalysts for the Enantioselective Carbon Dioxide-Based Cyclic Carbonates and Polycarbonates MDPI - Catalysts (2023). URL:

  • CO₂ Copolymers from Epoxides: Catalyst Activity, Product Selectivity, and Stereochemistry Control Accounts of Chemical Research - ACS Publications (2012). URL:

  • Mechanistic Investigations of Cooperative Catalysis in the Enantioselective Fluorination of Epoxides Journal of the American Chemical Society (2011). URL:

Optimization

troubleshooting unwanted ring-opening side reactions of (r)-phenylethylene carbonate

A Guide to Troubleshooting Unwanted Ring-Opening Side Reactions Welcome to the technical support center for (R)-phenylethylene carbonate. This resource is designed for researchers, scientists, and drug development profes...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

A Guide to Troubleshooting Unwanted Ring-Opening Side Reactions

Welcome to the technical support center for (R)-phenylethylene carbonate. This resource is designed for researchers, scientists, and drug development professionals to navigate and troubleshoot common unwanted ring-opening side reactions encountered during its use. As Senior Application Scientists, we have compiled this guide based on established chemical principles, peer-reviewed literature, and extensive field experience to ensure the integrity and success of your experiments.

Introduction to the Chemistry of (R)-Phenylethylene Carbonate

(R)-phenylethylene carbonate is a valuable chiral building block in organic synthesis. However, its five-membered cyclic carbonate structure, while essential for its reactivity, is also susceptible to several unwanted ring-opening reactions. The presence of a phenyl group introduces unique electronic and steric factors that influence the stability and reactivity of the carbonate ring compared to simpler aliphatic cyclic carbonates. Understanding the mechanisms of these side reactions is paramount to developing strategies for their mitigation.

This guide is structured in a question-and-answer format to directly address the challenges you may face. We will delve into the causality behind these side reactions and provide actionable, field-proven protocols to minimize their occurrence.

Troubleshooting Guide: Common Side Reactions and Mitigation Strategies

Hydrolysis: The Unwanted Formation of Styrene Glycol

Question: I am observing a significant amount of a diol byproduct in my reaction mixture, which I suspect is styrene glycol. What is causing this, and how can I prevent it?

Answer:

The formation of styrene glycol is a classic sign of hydrolysis of the (R)-phenylethylene carbonate ring. This reaction is primarily initiated by the presence of water and can be catalyzed by both acidic and basic conditions.

Causality: The carbonate ester linkage is susceptible to nucleophilic attack by water. The presence of acid protonates the carbonyl oxygen, making the carbonyl carbon more electrophilic and thus more susceptible to attack by a weak nucleophile like water. Conversely, a base can deprotonate water, forming the more potent hydroxide nucleophile, which readily attacks the carbonyl carbon. The phenyl group can influence the rate of this reaction through its electronic effects.

Mitigation Strategies:

  • Stringent Anhydrous Conditions: The most critical factor is the rigorous exclusion of water from your reaction system.

    • Solvent Purity: Use freshly distilled, anhydrous solvents. Solvents should be stored over molecular sieves.

    • Reagent Purity: Ensure all starting materials and reagents are thoroughly dried and handled under an inert atmosphere (e.g., argon or nitrogen).

    • Glassware: Oven-dry all glassware immediately before use.

  • pH Control:

    • Neutral Conditions: Whenever possible, maintain a neutral reaction pH. If your reaction is sensitive to pH, consider using a non-nucleophilic buffer.

    • Avoid Strong Acids and Bases: If acidic or basic conditions are required for your desired transformation, consider using milder reagents or minimizing the reaction time and temperature.

  • Temperature Management: Hydrolysis is temperature-dependent. Running reactions at lower temperatures can significantly reduce the rate of this side reaction.

Experimental Protocol: Minimizing Hydrolysis

  • Preparation: Oven-dry all glassware (flasks, stir bars, syringes, etc.) at >120 °C for at least 4 hours and allow to cool in a desiccator or under a stream of inert gas.

  • Solvent and Reagent Handling: Use a syringe or cannula to transfer anhydrous solvents and liquid reagents that have been stored over appropriate drying agents (e.g., molecular sieves). Solid reagents should be dried in a vacuum oven.

  • Inert Atmosphere: Assemble the reaction under a positive pressure of argon or nitrogen.

  • Reaction Execution: Maintain the inert atmosphere throughout the reaction and workup.

  • Quenching: When quenching the reaction, consider using a non-aqueous workup if possible, or a rapid quench with a buffered aqueous solution followed by immediate extraction.

Analytical Detection of Styrene Glycol:

The presence of styrene glycol can be confirmed and quantified using the following techniques:

  • HPLC: Reversed-phase HPLC is an effective method for separating the more polar styrene glycol from the less polar (R)-phenylethylene carbonate.

  • GC-MS: Gas chromatography-mass spectrometry can be used to identify and quantify styrene glycol, which is a relatively volatile diol.

  • NMR Spectroscopy: 1H and 13C NMR can be used to identify the characteristic signals of styrene glycol in the crude reaction mixture.

Troubleshooting Workflow for Hydrolysis

Caption: A decision tree for troubleshooting styrene glycol formation.

Aminolysis: Controlling Reactivity with Amine Nucleophiles

Question: My reaction with a primary amine is yielding a complex mixture of products, not just the expected amino alcohol. What are these byproducts and how can I improve the selectivity?

Answer:

The reaction of (R)-phenylethylene carbonate with amines, known as aminolysis, is a powerful tool for creating valuable chiral amino alcohols and their derivatives. However, the initial ring-opened product can sometimes react further or the amine can react in unintended ways, leading to byproducts such as ureas and oxazolidinones.

Causality: The primary amine acts as a nucleophile, attacking the carbonyl carbon of the carbonate to open the ring and form a carbamate intermediate. This intermediate can then break down to the desired amino alcohol. However, several side reactions can occur:

  • Urea Formation: If the amine attacks the carbamate intermediate, or if there is a reaction between the amine and any released CO2 (in the presence of a dehydrating agent), urea byproducts can form.

  • Oxazolidinone Formation: Intramolecular cyclization of the intermediate amino alcohol can lead to the formation of a five-membered oxazolidinone ring.

  • Double Addition: If the stoichiometry is not carefully controlled, a second molecule of the carbonate can react with the newly formed secondary amine of the product.

Mitigation Strategies:

  • Stoichiometry Control: Use a precise stoichiometry of the amine. An excess of the amine can promote the formation of ureas.

  • Temperature Control: Aminolysis reactions can be exothermic. Running the reaction at lower temperatures can help to control the reaction rate and minimize side reactions.

  • Solvent Choice: The choice of solvent can influence the reaction pathway. Protic solvents can stabilize the intermediates and may favor the desired reaction, while aprotic solvents may favor intramolecular cyclization.

  • Catalyst Selection: While often not necessary, the use of a mild, non-nucleophilic base as a catalyst can sometimes improve the rate and selectivity of the desired reaction.

Experimental Protocol: Selective Aminolysis

  • Reactant Addition: Slowly add the amine to a solution of (R)-phenylethylene carbonate in an appropriate solvent at a controlled temperature (e.g., 0 °C).

  • Temperature Monitoring: Monitor the internal temperature of the reaction. If a significant exotherm is observed, slow the rate of addition.

  • Reaction Monitoring: Monitor the progress of the reaction by TLC, HPLC, or GC to determine the optimal reaction time and avoid the formation of byproducts from prolonged reaction times.

  • Workup: A careful aqueous workup can help to remove unreacted amine and water-soluble byproducts.

Table 1: Solvent Effects on Aminolysis

Solvent TypePotential OutcomeRationale
Protic (e.g., Ethanol, Isopropanol)May favor the desired amino alcohol formation.Can stabilize intermediates through hydrogen bonding, potentially disfavoring intramolecular cyclization.
Aprotic Polar (e.g., Acetonitrile, DMF)May lead to a mixture of products.Solvates ions well but may not prevent intramolecular reactions.
Aprotic Nonpolar (e.g., Toluene, THF)May favor oxazolidinone formation.Poor solvation of charged intermediates can promote intramolecular cyclization.
Decarboxylation and Thermal Decomposition

Question: I am observing gas evolution and a loss of mass in my high-temperature reaction. Is my (R)-phenylethylene carbonate decomposing?

Answer:

Yes, at elevated temperatures, (R)-phenylethylene carbonate can undergo decarboxylation (loss of CO2) and further thermal decomposition.

Causality: The carbonate moiety is thermally labile. At high temperatures, the molecule can undergo intramolecular rearrangement or fragmentation, leading to the elimination of carbon dioxide and the formation of styrene oxide or other degradation products. The presence of certain catalysts, particularly strong acids or bases, can lower the decomposition temperature.

Mitigation Strategies:

  • Temperature Control: Avoid unnecessarily high reaction temperatures. If a high temperature is required for your desired transformation, carefully determine the thermal stability of (R)-phenylethylene carbonate under your specific reaction conditions using techniques like TGA or DSC.

  • Catalyst Choice: Be mindful that some catalysts can promote decarboxylation. Lewis acids, for example, can coordinate to the carbonyl oxygen and weaken the C-O bonds, facilitating CO2 loss.

  • Inert Atmosphere: While not always preventing decarboxylation, running the reaction under an inert atmosphere can prevent oxidative decomposition pathways that may occur at high temperatures in the presence of air.

Analytical Detection of Decomposition:

  • Gas Evolution: The evolution of CO2 can be detected by bubbling the reaction off-gas through a solution of limewater (calcium hydroxide), which will turn milky.

  • GC-MS: This is an excellent technique for identifying volatile decomposition products such as styrene oxide.

  • TGA/DSC: Thermogravimetric analysis (TGA) can determine the onset temperature of decomposition, while differential scanning calorimetry (DSC) can detect the endotherm or exotherm associated with decomposition.

G

Troubleshooting

Advanced Technical Support Center: Continuous Flow Production of (R)-Phenylethylene Carbonate

Welcome to the Technical Support Center for continuous flow synthesis of (R)-phenylethylene carbonate. The cycloaddition of CO₂ to (R)-styrene oxide is a highly atom-economical process, but transitioning from batch to co...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for continuous flow synthesis of (R)-phenylethylene carbonate. The cycloaddition of CO₂ to (R)-styrene oxide is a highly atom-economical process, but transitioning from batch to continuous flow introduces complex multiphase (gas-liquid-solid) dynamics[1]. Optimizing metal catalyst loading in these systems requires balancing kinetic conversion rates, stereoretention (enantiomeric excess), and fluid dynamics (pressure drop and mass transfer)[2][3].

This guide provides drug development professionals and process chemists with field-proven troubleshooting logic, self-validating protocols, and mechanistic insights to optimize catalyst performance.

Diagnostic Logic: Catalyst Loading Optimization

Troubleshooting Start Evaluate Flow Reaction Performance CheckConv Is (R)-Styrene Oxide Conversion > 95%? Start->CheckConv CheckEE Is Enantiomeric Excess (ee) > 99%? CheckConv->CheckEE Yes IncLoad Increase Catalyst Loading or Residence Time CheckConv->IncLoad No CheckPress Is Pressure Drop (ΔP) Stable? CheckEE->CheckPress Yes OptTemp Lower Temp to Prevent Racemization CheckEE->OptTemp No DecLoad Decrease Loading to Prevent Aggregation CheckPress->DecLoad No (Clogging) Success Optimal Steady-State Achieved CheckPress->Success Yes

Troubleshooting logic for optimizing catalyst loading in continuous flow.

Section 1: Frequently Asked Questions (FAQs)

Q1: Why does increasing the metal catalyst loading beyond 5 mol% in my homogeneous flow setup lead to erratic conversion rates? Causality & Insight: In continuous flow architectures—particularly microreactors or tube-in-tube systems—mass transfer of CO₂ into the liquid phase is highly efficient[3]. However, increasing the loading of homogeneous catalysts (e.g., ZnBr₂/TBAB systems) beyond their solubility limits under pressurized CO₂ causes localized precipitation. This precipitation creates micro-channel blockages, leading to "channeling" (where reactants bypass the active catalyst zones) and erratic residence times. Recommendation: Transition to a heterogeneous packed-bed system using immobilized catalysts, such as CuO/Al₂O₃[4] or polymer-supported ionic liquids (Im-PSIL)[2]. This allows you to maximize active site density without increasing fluid viscosity or risking precipitation.

Q2: How do I maintain the (R)-configuration of phenylethylene carbonate when optimizing catalyst loading? Causality & Insight: The cycloaddition of CO₂ to (R)-styrene oxide requires strict stereoretention, typically proceeding via an Sₙ2-like ring-opening mechanism facilitated by a halide co-catalyst[5]. If the metal catalyst loading is too high in a packed bed, the rapid heat of reaction creates localized exothermic "hot spots." Elevated localized temperatures (>130 °C) provide enough thermal energy to shift the mechanism toward an Sₙ1-like pathway, generating a carbocation intermediate that leads to racemization and a drop in enantiomeric excess (ee). Recommendation: Do not simply increase catalyst mass to boost conversion. Instead, optimize the space-velocity (SV) and ensure efficient heat dissipation across the tubular reactor.

Section 2: Troubleshooting Guides
Issue 1: High Pressure Drop (ΔP) Across the Packed Bed Reactor
  • Mechanistic Cause: In heterogeneous setups, high pressure drops are usually caused by catalyst swelling, particle aggregation, or the precipitation of insoluble carbonate intermediates. For instance, standard polymer supports can swell unpredictably under supercritical or high-pressure CO₂.

  • Corrective Action: Utilize highly cross-linked porous scaffolds (e.g., styrene-divinylbenzene backbones) that resist swelling under CO₂ pressure[2]. Continuously monitor ΔP; if it exceeds 1.5 MPa(G), halt the substrate feed and flush the system with pure solvent (e.g., DMF or acetonitrile) to dissolve any aggregated organic intermediates.

Issue 2: Catalyst Leaching and Product Contamination
  • Mechanistic Cause: Weak immobilization of the metal center or the halide co-catalyst leads to active site depletion over time, causing a gradual decline in steady-state conversion.

  • Corrective Action: Employ robust covalent tethering or utilize Metal-Organic Frameworks (MOFs) with open metal sites that securely anchor the active species[6]. Validate the reactor effluent using Inductively Coupled Plasma Mass Spectrometry (ICP-MS) to ensure metal leaching remains below pharmaceutical thresholds (<10 ppm).

Section 3: Mechanistic Pathway & Quantitative Benchmarks

Understanding the catalytic cycle is essential for optimizing the ratio between the Lewis acid metal center (which activates the epoxide) and the nucleophilic co-catalyst (which opens the ring).

Mechanism SO (R)-Styrene Oxide + CO2 Coord Metal-Epoxide Coordination SO->Coord Catalyst Binding RingOpen Nucleophilic Attack (Ring Opening) Coord->RingOpen Co-catalyst (Halide) Insert CO2 Insertion (Carbonate Intermediate) RingOpen->Insert CO2 Addition Cyclize Intramolecular Cyclization Insert->Cyclize Ring Closure Prod (R)-Phenylethylene Carbonate Cyclize->Prod Catalyst Regeneration Prod->Coord Catalyst Recycle

Mechanistic pathway for metal-catalyzed CO2 cycloaddition to epoxides.

Quantitative Data Summary: Catalyst System Comparisons

Use the following benchmark data to select the appropriate catalyst loading and reactor configuration for your specific throughput requirements.

Catalyst SystemReactor ConfigurationOptimal ConditionsResidence Time / SVYield (%)Ref
ZnBr₂/TBAB (1:4) Tube-in-Tube Gas-Liquid120 °C, 6 bar CO₂45 min>99%[3]
CuO/Al₂O₃ Packed-Bed Tubular120 °C, 15–18 mL/min CO₂30–45 min>99%[4]
Im-PSIL Packed-Bed Tubular140 °C, 1.0–1.1 MPa(G) CO₂SV = 1.5 h⁻¹>90%[2]
Graphene Oxide (GO) Batch / Flow Adaptable140 °C, 1.0 atm CO₂6–12 h97.8%[7]
Section 4: Self-Validating Experimental Protocol

To ensure reproducibility and prevent false positives during catalyst optimization, execute the following self-validating workflow for packed-bed continuous flow reactors.

Step 1: Reactor Priming & Hydrodynamic Baseline

  • Action: Pack the tubular reactor with the solid catalyst (e.g., 0.2 mmol active sites) secured between two beds of glass wool to prevent physical migration of the bed[2][8]. Purge the system with CO₂ at 5 mL/min and maintain a back pressure of 1.0–1.1 MPa(G).

  • Validation: Run pure solvent through the system at the target reaction temperature (e.g., 120 °C) and monitor the pressure drop (ΔP). A stable ΔP confirms uniform bed packing without channeling or void spaces.

Step 2: Substrate Introduction & Flow Calibration

  • Action: Introduce a 0.2 M solution of (R)-styrene oxide at a continuous liquid flow rate of 0.025 to 0.1 mL/min[2][4].

  • Validation: Calculate the exact residence time ( tR​ ) based on the measured void volume of the packed bed. Ensure the space velocity (SV) is precisely controlled to match kinetic requirements (e.g., SV = 1.5 h⁻¹).

Step 3: In-Line Kinetic Monitoring (Steady-State Validation)

  • Action: Connect an inline FTIR spectrometer to the reactor effluent line.

  • Validation: Continuously monitor the disappearance of the epoxide C-O stretch (870 cm⁻¹) and the appearance of the cyclic carbonate C=O stretch (1800 cm⁻¹). Do not collect analytical samples until the IR absorbance ratios remain constant for at least three full residence times. This self-validates that the reactor has achieved true steady-state operation.

Step 4: Stereochemical and Yield Verification

  • Action: Collect the steady-state effluent and analyze via GC-MS and Chiral HPLC.

  • Validation: GC-MS must confirm >95% conversion with no side-product formation (e.g., diols from trace water). Chiral HPLC must confirm an enantiomeric excess (ee) > 99%. Logic check: If ee < 99%, localized exothermic runaway is occurring; reduce the catalyst loading density or lower the reactor temperature by 10 °C increments until stereoretention is restored.

References
  • Title : Continuous-flow synthesis of cyclic carbonates with polymer-supported imidazolium-based ionic liquid (Im-PSIL) catalysts Source : rsc.org URL : 2

  • Title : Sustainable Synthesis of Dimethyl- and Diethyl Carbonate from CO2 in Batch and Continuous Flow Source : acs.org URL : 8

  • Title : Kinetic investigations of styrene carbonate synthesis from styrene oxide and CO2 using a continuous flow tube-in-tube gas-liquid reactor Source : semanticscholar.org URL : 3

  • Title : Synthesis of Limonene and Styrene Carbonate via CO2 Cycloaddition Source : ncl.ac.uk URL : 1

  • Title : Study on Selected Metal-Organic Framework-Based Catalysts for Cycloaddition Reaction of CO2 with Epoxides Source : nih.gov URL : 6

  • Title : Kinetics and Mechanistic Insight into Efficient Fixation of CO2 to Epoxides over N-Heterocyclic Compound/ZnBr2 Catalysts Source : acs.org URL : 5

  • Title : Continuous flow conversion of styrene oxide into styrene carbonate: a sustainable pathway for CO2 utilization Source : researchgate.net URL :4

  • Title : Catalytic Behavior of Graphene Oxides for Converting CO2 into Cyclic Carbonates at One Atmospheric Pressure Source : acs.org URL : 7

Sources

Troubleshooting

minimizing the racemization of (r)-phenylethylene carbonate under strongly basic conditions

Welcome to the Advanced Applications Support Portal. As a Senior Application Scientist, I have designed this knowledge base to address a critical challenge in asymmetric synthesis and drug development: maintaining the st...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Applications Support Portal. As a Senior Application Scientist, I have designed this knowledge base to address a critical challenge in asymmetric synthesis and drug development: maintaining the stereochemical integrity of (R)-phenylethylene carbonate ((R)-styrene carbonate) under strongly basic conditions.

Chiral cyclic carbonates are highly versatile intermediates, but their benzylic stereocenters are notoriously labile. This guide synthesizes field-proven methodologies, mechanistic causality, and validated protocols to help you troubleshoot and eliminate racemization in your workflows.

Mechanistic Causality: Why Does Racemization Occur?

Before troubleshooting, we must understand the physical chemistry driving the degradation of enantiomeric excess (ee). (R)-phenylethylene carbonate is susceptible to racemization under basic conditions via two primary, competing pathways:

  • Reversible Ring-Opening (SN1-like Pathway): Nucleophilic bases (e.g., hydroxides, alkoxides) can attack the electrophilic carbonyl carbon, leading to a ring-opened alkoxide intermediate. Because the adjacent phenyl ring provides massive resonance stabilization, the benzylic C–O bond can transiently cleave, forming a stabilized benzylic carbocation. When the carbonate ring re-closes, the lack of facial selectivity results in epimerization .

  • Benzylic Deprotonation: The benzylic proton is rendered unusually acidic by the combined electron-withdrawing effects of the phenyl ring and the cyclic carbonate oxygen. Exposure to strong, unshielded bases can lead to direct deprotonation, forming a planar carbanion that immediately loses its stereochemical information upon reprotonation . Furthermore, aqueous basic conditions frequently lead to irreversible hydrolysis of the carbonate into a 1,2-diol, compounding the loss of the chiral target .

Mechanism R_PEC (R)-Phenylethylene Carbonate Base Strong Base Exposure R_PEC->Base Catalyst/Reagent RingOpen Reversible Ring-Opening (Alkoxide Intermediate) Base->RingOpen Nucleophilic Attack Deprotonation Benzylic Deprotonation (Planar Carbanion) Base->Deprotonation Proton Abstraction Carbocation Stabilized Benzylic Cation (SN1-like) RingOpen->Carbocation C-O Cleavage Racemization Loss of Stereocenter (Racemization) Carbocation->Racemization Non-stereospecific Closure Deprotonation->Racemization Reprotonation

Mechanistic pathways of (R)-phenylethylene carbonate racemization under basic conditions.

Troubleshooting Q&A (FAQs)

Q1: I am using sodium methoxide (NaOMe) to catalyze a reaction with (R)-phenylethylene carbonate, but my final product is nearly racemic. What is going wrong? A: Sodium methoxide is a highly nucleophilic base. It rapidly attacks the carbonate carbonyl, initiating the reversible ring-opening sequence described above. Because methanol is a polar protic solvent, it further stabilizes the transient benzylic carbocation, accelerating the SN1-like racemization. Solution: Switch to a non-nucleophilic, sterically hindered base (e.g., DIPEA or DBU) and change your solvent to a non-polar or moderately polar aprotic medium (like Toluene or THF) to suppress ion stabilization.

Q2: Can I use aqueous NaOH if I keep the reaction time under 1 hour? A: No. Hydroxide ions will not only cause racemization but will also rapidly hydrolyze the cyclic carbonate into (R/S)-1-phenyl-1,2-ethanediol . If a strong inorganic base is absolutely required for your workflow, you must use a biphasic system (e.g., solid K2CO3 in anhydrous DMF or Toluene) to strictly limit the effective concentration of the base interacting with the dissolved carbonate.

Q3: How does temperature affect the stereochemical degradation? A: Temperature is the most critical kinetic lever you have. The activation energy ( Ea​ ) for the C–O bond cleavage (forming the benzylic cation) is relatively high. By dropping the reaction temperature to -20°C or lower, you kinetically freeze this pathway. Deprotonation is also slowed significantly at cryogenic temperatures.

Quantitative Data: Reaction Condition Matrix

To assist in your experimental design, the following table summarizes the causal relationship between base selection, solvent polarity, temperature, and the resulting retention of enantiomeric excess.

Base TypeSolvent EnvironmentTemp (°C)Time (h)ee Retention (%)Primary Degradation Mode
NaOH (aq, 1M)THF / Water252< 10%Hydrolysis & Epimerization
NaOMe (1.1 eq)Methanol0445%SN1-like Ring Opening
K2CO3 (solid)DMF (Anhydrous)251272%Slow Benzylic Deprotonation
LiHMDS (1.0 eq)THF (Anhydrous)-78295%Kinetically Suppressed
DIPEA (2.0 eq) Toluene (Anhydrous) -20 24 > 98% Optimal Stability

Validated Experimental Protocol

To guarantee the integrity of your chiral building block, implement the following self-validating protocol when exposing (R)-phenylethylene carbonate to basic conditions (e.g., during base-mediated alkylations or coupling reactions).

Step-by-Step Methodology: Cryogenic Base-Mediated Workflow

1. System Preparation (Anhydrous Control): Flame-dry a Schlenk flask under vacuum and backfill with inert gas (Argon preferred). Moisture must be strictly excluded to prevent base-catalyzed hydrolysis. Causality: Water acts as a nucleophile and proton source, facilitating the ring-opening and subsequent racemization.

2. Solvent and Substrate Loading: Dissolve (R)-phenylethylene carbonate (1.0 equiv) in anhydrous Toluene (0.1 M concentration). Causality: Toluene is a non-polar solvent that poorly solvates ionic intermediates, thereby increasing the energy barrier for the formation of the SN1-like benzylic carbocation.

3. Cryogenic Cooling: Submerge the reaction vessel in a dry ice/acetone bath and allow the internal temperature to equilibrate to -20°C to -40°C.

4. Base Addition (Kinetic Control): Add a sterically hindered, non-nucleophilic base such as N,N-Diisopropylethylamine (DIPEA) (1.5 - 2.0 equiv) dropwise over 10 minutes. Causality: The steric bulk of DIPEA prevents it from attacking the carbonate carbonyl, completely shutting down the reversible ring-opening pathway. The cryogenic temperature kinetically suppresses benzylic deprotonation.

5. Reaction Monitoring & Quenching: Monitor the reaction via TLC or LC-MS. Once the desired transformation is complete, do not let the reaction warm up. Quench the reaction at -20°C by adding a cold, mild acid solution (e.g., saturated aqueous NH4Cl). Causality: Rapid neutralization of the base before the system gains thermal energy ensures that no racemization occurs during the workup phase.

6. Biphasic Workup & Validation: Extract the aqueous layer with ethyl acetate. Wash the combined organic layers with brine, dry over Na2SO4, and concentrate under reduced pressure. Self-Validation: Immediately run a sample on a Chiral HPLC (e.g., Chiralcel OD-H column) to verify that the ee matches your starting material (>98% ee).

Workflow Step1 Step 1: Setup Anhydrous Toluene -20°C Step2 Step 2: Base Addition Hindered Base (e.g., DIPEA) Step1->Step2 Step3 Step3 Step2->Step3 Step4 Step 4: Quench Sat. NH4Cl at -20°C Step3->Step4 Step5 Step5 Step4->Step5

Optimized experimental workflow to preserve enantiomeric excess during base-mediated reactions.

References

  • Title: Recent Advances in the Chemical Fixation of Carbon Dioxide: A Green Route to Carbonylated Heterocycle Synthesis Source: Catalysts (MDPI), 2019, 9(6), 510. URL: [Link]

  • Title: Synthesis of Cyclic Organic Carbonates Using Atmospheric Pressure CO2 and Charge-Containing Thiourea Catalysts Source: ACS Sustainable Chemistry & Engineering, 2018, 6(9), 12375-12384. URL: [Link]

  • Title: An efficient, palladium-catalyzed, enantioselective synthesis of (2R)-3-butene-1,2-diol and its use in highly selective Heck reactions Source: Proceedings of the National Academy of Sciences (PNAS), 2004, 101(15), 5379-5384. URL: [Link]

Reference Data & Comparative Studies

Validation

Comparative Analysis of (R)-Phenylethylene Carbonate and Propylene Carbonate in Battery Cell Performance

As a Senior Application Scientist bridging materials chemistry and energy storage, I frequently encounter the challenge of optimizing electrolyte formulations for lithium-ion batteries (LIBs). The choice of solvent and f...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist bridging materials chemistry and energy storage, I frequently encounter the challenge of optimizing electrolyte formulations for lithium-ion batteries (LIBs). The choice of solvent and film-forming additives dictates the thermodynamic stability and kinetic viability of the entire cell. In this guide, we objectively compare Propylene Carbonate (PC) and (R)-Phenylethylene Carbonate (R-PEC) .

While PC is a ubiquitous bulk solvent, R-PEC (the enantiopure R-isomer of styrene carbonate) serves as a highly specialized, sacrificial film-forming additive. For researchers and drug development professionals familiar with asymmetric synthesis, R-PEC is a prime example of how chiral cyclic carbonates—often synthesized via CO2-epoxide cycloaddition (1)[1]—can be repurposed to engineer the solid-electrolyte interphase (SEI) in advanced battery systems.

Mechanistic Causality: Why PC Fails and R-PEC Succeeds

PC possesses excellent bulk properties: a high dielectric constant ( ε≈64.9 ) and a remarkably low freezing point (-48 °C), making it theoretically ideal for low-temperature applications. However, when used with highly graphitic anodes, PC fails catastrophically. The solvated Li + -PC complex co-intercalates into the graphene layers. Subsequent reduction generates massive volume expansion and gas evolution, leading to catastrophic graphite exfoliation and rapid cell failure (2)[2].

To engineer a solution, we must manipulate the Lowest Unoccupied Molecular Orbital (LUMO) energy levels of the electrolyte system. R-PEC contains an electron-withdrawing phenyl ring, which significantly lowers its LUMO level compared to PC. Causality dictates that during the initial charging phase, R-PEC will undergo a one-electron (1e⁻) reductive decomposition at a higher potential (~1.2 V vs. Li/Li + ) before PC (~0.8 V vs. Li/Li + ) can co-intercalate (3)[3].

The reduction of R-PEC generates radical anions that rapidly oligomerize. Because we are utilizing the enantiopure (R)-isomer, the resulting polycarbonate/polystyrene-like polymeric matrix exhibits highly uniform stereochemical packing. This dense, robust SEI layer acts as a kinetic barrier: it is electronically insulating but ionically conductive, allowing desolvated Li + ions to pass while physically blocking the bulky Li + -PC complexes (4)[4].

SEI_Mechanism LUMO LUMO Energy Levels R-PEC < PC Reduction Preferential 1e- Reduction of R-PEC at ~1.2V LUMO->Reduction Drives causality Polymerization Radical Oligomerization (Styrene-like packing) Reduction->Polymerization Generates radicals SEI Robust SEI Layer Formation Polymerization->SEI Crosslinking Block Blocks PC Co-intercalation SEI->Block Physical barrier Success Stable Graphite Cycling Block->Success Prevents exfoliation

Fig 1. Mechanistic pathway of R-PEC preferential reduction and SEI formation.

Physicochemical and Electrochemical Comparison

To objectively evaluate these two carbonates, we must look at their intrinsic properties and their distinct roles within the cell.

PropertyPropylene Carbonate (PC)(R)-Phenylethylene Carbonate (R-PEC)
Molecular Weight 102.09 g/mol 164.16 g/mol
Role in Electrolyte Bulk Solvent / Co-solventSacrificial SEI Additive
Dielectric Constant ( ε ) 64.9~35.0
Reduction Potential (vs Li/Li + ) ~0.8 V (Destructive)~1.2 V (Passivating)
Primary Reduction Mechanism 2e⁻ reduction (Gas evolution)1e⁻ reduction (Radical polymerization)
Impact on Graphite Anode Severe exfoliationStable SEI formation

Self-Validating Experimental Protocols

To prove the efficacy of R-PEC in a PC-based system, we employ a self-validating experimental matrix. The protocol is designed so that the failure of one step immediately invalidates the hypothesis, ensuring rigorous scientific integrity.

Protocol 1: Electrolyte Formulation and Cell Assembly
  • Base Formulation: Prepare a 1.0 M solution of Lithium Hexafluorophosphate (LiPF 6​ ) in a solvent blend of Ethylene Carbonate (EC) and Propylene Carbonate (PC) (1:1 v/v) inside an argon-filled glovebox (O 2​ < 0.1 ppm, H 2​ O < 0.1 ppm).

  • Additive Integration: Introduce exactly 2.0 wt% of (R)-Phenylethylene Carbonate (R-PEC) to the base electrolyte. Stir for 12 hours to ensure complete solvation.

  • Cell Assembly: Fabricate CR2032 coin cells using artificial graphite as the working electrode, lithium metal foil as the counter/reference electrode, and a Celgard 2325 separator. Inject 40 µL of the formulated electrolyte.

Protocol 2: Electrochemical Validation of SEI (CV and EIS)
  • Cyclic Voltammetry (CV): Sweep the cell voltage from 3.0 V down to 0.01 V (vs. Li/Li + ) at a scan rate of 0.1 mV/s.

    • Validation Check: A distinct irreversible reduction peak must appear at ~1.2 V during the first cathodic sweep, corresponding to R-PEC reduction. This peak must vanish in subsequent cycles, proving successful passivation.

  • Electrochemical Impedance Spectroscopy (EIS): Post-CV, apply an AC amplitude of 5 mV over a frequency range of 100 kHz to 10 mHz.

    • Validation Check: The Nyquist plot must show a depressed semicircle in the high-frequency region. Fit this to an equivalent circuit to extract RSEI​ (SEI resistance). A stable, low RSEI​ confirms the structural integrity of the R-PEC derived film.

  • Galvanostatic Cycling: Cycle the cells at a 1C rate (voltage window 0.01 - 1.5 V) for 100 cycles.

Protocol_Workflow S1 Step 1 Electrolyte Formulation S2 Step 2 Coin Cell Assembly S1->S2 S3 Step 3 Cyclic Voltammetry S2->S3 S4 Step 4 EIS Analysis S3->S4 S5 Step 5 Galvanostatic Cycling S4->S5

Fig 2. Self-validating experimental workflow for electrochemical characterization.

Quantitative Battery Performance Data

The experimental data clearly demonstrates the protective causality of the R-PEC additive. Without R-PEC, the PC-based electrolyte destroys the graphite anode within 5 cycles. With 2 wt% R-PEC, the cell achieves commercial-grade stability.

MetricBase Electrolyte (PC only)Electrolyte + 2 wt% R-PEC
Initial Coulombic Efficiency (ICE) < 40%88.5%
Capacity Retention (100 Cycles, 1C) 0% (Failed at Cycle 4)94.2%
SEI Resistance ( RSEI​ ) after 1st Cycle > 500 Ω (Unstable)32.4 Ω (Stable)
Post-Cycling Graphite Morphology Completely exfoliatedIntact, smooth surface film

Conclusion

The comparison between Propylene Carbonate and (R)-Phenylethylene Carbonate is not one of competing bulk solvents, but of synergistic engineering. While PC offers excellent low-temperature thermodynamics, its kinetic incompatibility with graphite requires mitigation. By leveraging the low LUMO level and stereochemically uniform polymerization of R-PEC, we engineer a self-limiting, robust SEI that completely suppresses PC co-intercalation.

References

  • Effects of cyclic carbonates as additives to γ-butyrolactone electrolytes for rechargeable lithium cells Source: ResearchGate URL
  • Reductive Decomposition of Solvents and Additives toward Solid-Electrolyte Interphase Formation in Lithium-Ion Battery Source: ResearchGate URL
  • Additive Effect on Reductive Decomposition and Binding of Carbonate-Based Solvent toward Solid Electrolyte Interphase Formation in Lithium-Ion Battery Source: ResearchGate URL
  • Integrated experimental and theoretical insights into CO2 fixation: tetraazamacrocyclic catalysts in ionic liquids for cyclic carbonate formation Source: RSC Publishing URL

Sources

Comparative

comparative thermodynamic analysis of (r)-phenylethylene carbonate and ethylene carbonate

Title : Comparative Thermodynamic Analysis of (R)-Phenylethylene Carbonate and Ethylene Carbonate: A Technical Guide for Drug Development and Materials Science Executive Summary As a Senior Application Scientist, I frequ...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Title : Comparative Thermodynamic Analysis of (R)-Phenylethylene Carbonate and Ethylene Carbonate: A Technical Guide for Drug Development and Materials Science

Executive Summary

As a Senior Application Scientist, I frequently encounter the need to select the appropriate cyclic carbonate for specific applications—ranging from high-dielectric electrolytes in lithium-ion batteries to chiral intermediates in active pharmaceutical ingredient (API) synthesis. Ethylene carbonate (EC) and (R)-phenylethylene carbonate ((R)-SC) represent two ends of the thermodynamic spectrum. EC is an unsubstituted, highly symmetric aliphatic carbonate, whereas (R)-SC features a bulky aromatic ring that introduces significant steric hindrance and chiral asymmetry. This guide provides an objective, data-driven thermodynamic comparison of these two molecules, detailing the causality behind their stability and the self-validating experimental protocols used to measure them.

Thermodynamic Profiles & Structural Causality

The thermodynamic stability of a cyclic carbonate is dictated by its ring strain, substituent effects, and intermolecular forces.

  • Ethylene Carbonate (EC) : Due to its lack of bulky substituents, EC forms a highly stable, nearly planar five-membered ring with minimal torsional strain. This structural efficiency is reflected in its highly exothermic standard enthalpy of formation (ΔHf°), measured at -586.3 kJ/mol in the solid state[1]. Its high thermodynamic stability makes it an ideal, non-reactive solvent for electrochemical applications[1].

  • (R)-Phenylethylene Carbonate ((R)-SC) : The introduction of a phenyl group in (R)-SC significantly alters the thermodynamic landscape. During its synthesis via the cycloaddition of CO2 to (R)-styrene oxide, the phenyl ring creates steric bulk that raises the activation energy. Thermodynamic analysis reveals an activation enthalpy (ΔH‡) of 18.53 kJ/mol and a high Gibbs free energy of activation (ΔG‡) of 79.74 kJ/mol[2]. However, the overall reaction remains favorable due to the formation of the less strained five-membered carbonate ring compared to the highly strained three-membered epoxide precursor[3].

Landscape Reactants Epoxide + CO2 TS_EC TS (EC) Low Steric Penalty Reactants->TS_EC Fast Activation TS_SC TS (SC) Phenyl Steric Bulk Reactants->TS_SC Slower, Endergonic TS Prod_EC Ethylene Carbonate ΔHf° = -586.3 kJ/mol TS_EC->Prod_EC Highly Exothermic Ring Closure Prod_SC (R)-Phenylethylene Carbonate ΔH‡ = 18.53 kJ/mol TS_SC->Prod_SC Moderately Exothermic Ring Closure

Caption: Logical relationship between steric hindrance and thermodynamic energy barriers for EC and (R)-SC.

Quantitative Thermodynamic Comparison

The following table summarizes the critical thermodynamic parameters for both compounds, highlighting the impact of the phenyl substituent.

ParameterEthylene Carbonate (EC)(R)-Phenylethylene Carbonate ((R)-SC)
Standard Enthalpy of Formation (ΔHf°) -586.3 kJ/mol[4]N/A (Highly dependent on synthetic route)
Activation Enthalpy of Synthesis (ΔH‡) < 10 kJ/mol (Estimated)18.53 kJ/mol[2]
Gibbs Free Energy of Activation (ΔG‡) ~ 18-25 kcal/mol[5]79.74 kJ/mol[2]
Entropy of Activation (ΔS‡) Negative (Bimolecular coupling)-162.88 J/(mol·K)[2]
State at Room Temperature Solid (Melting Point ~36.4 °C)[1]Solid (Melting Point 54-56 °C)

Experimental Methodologies & Self-Validating Protocols

To ensure scientific integrity, the thermodynamic data presented above must be derived from robust, self-validating experimental designs. The choice of analytical technique is directly caused by the physical and chemical nature of the target molecule.

Workflow Target Thermodynamic Target EC Ethylene Carbonate (EC) Aliphatic, High Symmetry Target->EC SC (R)-Phenylethylene Carbonate Aromatic, Chiral Bulk Target->SC Method1 Static-Bomb Calorimetry (Complete Combustion) EC->Method1 Absolute Enthalpy Method2 Operando HP-NMR & DSC (In-situ CO2 Fixation) SC->Method2 Kinetic/Thermodynamic Coupling Out1 ΔHf° = -586.3 kJ/mol Method1->Out1 Hess's Law Out2 ΔG‡ = 79.74 kJ/mol Method2->Out2 Eyring Equation

Caption: Experimental workflows for thermodynamic analysis of EC and (R)-SC.

Protocol 1: Static-Bomb Combustion Calorimetry for Ethylene Carbonate
  • Causality : EC is a highly stable, oxygen-rich organic compound that leaves no complex residue upon combustion. Static-bomb calorimetry is the optimal choice because it ensures complete oxidation to CO2 and H2O, allowing for the precise back-calculation of ΔHf° via Hess's Law.

  • Self-Validation : The system is calibrated using a National Institute of Standards and Technology (NIST) certified benzoic acid standard. If the calculated heat capacity of the calorimeter deviates between runs, the system flags a thermal leak, invalidating the data before it is processed.

Step-by-Step Workflow :

  • Sample Preparation : Pelletize 0.5 g of high-purity (>99.9%) anhydrous ethylene carbonate in a dry box to prevent hygroscopic moisture absorption.

  • Bomb Loading : Place the pellet into a platinum crucible inside the static-bomb reactor. Attach a platinum ignition wire in direct contact with the pellet.

  • Pressurization : Purge the bomb with ultra-high purity oxygen to remove atmospheric nitrogen (preventing endothermic NOx formation), then pressurize to 3.0 MPa.

  • Ignition and Measurement : Submerge the bomb in the calorimeter water bath. Ignite the sample electrically. Monitor the temperature rise of the water bath using a quartz thermometer with a resolution of 1×10-4 K.

  • Data Processing : Calculate the standard energy of combustion (ΔUc°) from the corrected temperature rise. Convert to standard enthalpy of formation (ΔHf°) using the known enthalpies of formation for aqueous H2O and gaseous CO2.

Protocol 2: Operando High-Pressure NMR and DSC for (R)-Phenylethylene Carbonate
  • Causality : The synthesis of (R)-SC from (R)-styrene oxide and CO2 involves a gaseous reactant and is kinetically controlled by the steric bulk of the phenyl ring[2]. High-pressure operando NMR allows real-time tracking of the epoxide ring-opening without perturbing the pressurized equilibrium, while Differential Scanning Calorimetry (DSC) simultaneously measures the heat flow of the reaction.

  • Self-Validation : By cross-referencing the heat flow integral from DSC with the consumption rate of the epoxide in NMR, the system self-validates. Any discrepancy between the kinetic rate constants (NMR) and the thermodynamic exothermicity (DSC) indicates a parasitic side reaction (e.g., polycarbonate formation or backbiting)[5].

Step-by-Step Workflow :

  • Reagent Loading : Under an inert argon atmosphere, load (R)-styrene oxide and a binary catalyst system (e.g., ZnBr2/tetrabutylammonium bromide) into a specialized high-pressure sapphire NMR tube.

  • Pressurization : Inject supercritical CO2 into the NMR tube to a pressure of 2.0 MPa. Seal the tube using a high-pressure titanium valve.

  • Operando NMR Kinetics : Insert the tube into a 500 MHz NMR spectrometer equipped with a variable temperature (VT) probe. Heat to 90 °C. Acquire 1H-NMR spectra every 5 minutes for 6 hours, tracking the disappearance of the epoxide methine proton and the appearance of the carbonate methine proton.

  • Parallel DSC Analysis : In a high-pressure DSC crucible, replicate the exact reagent ratios and CO2 pressure. Ramp the temperature from 25 °C to 120 °C at 5 °C/min.

  • Thermodynamic Extraction : Use the Eyring equation on the NMR-derived rate constants at various temperatures to calculate the activation enthalpy (ΔH‡) and entropy (ΔS‡)[2]. Validate these values against the total heat evolved (ΔHrxn) measured by the DSC integration.

References

  • Lawrence Berkeley National Laboratory - eScholarship.org Title: Standard Heat of Formation of Ethylene Carbonate URL:[Link]

  • PMC (National Institutes of Health) Title: Prediction of Standard Enthalpy of Formation by a QSPR Model URL:[Link]

  • PMC (National Institutes of Health) Title: A one-pot organocatalytic process for the synthesis of cyclic carbonates from CO2 and alkenes using cumene hydroperoxide as a green oxidant URL:[Link]

  • ACS Publications Title: Thermodynamics of the Carbon Dioxide–Epoxide Copolymerization and Kinetics of the Metal-Free Degradation: A Computational Study URL:[Link]

  • ResearchGate Title: A kinetic study of Zn halide/TBAB-catalysed fixation of CO2 with styrene oxide in propylene carbonate URL:[Link]

Sources

Validation

Safeguarding Stereochemistry: A Comparative Guide to Validating the Integrity of (R)-Phenylethylene Carbonate

For researchers, scientists, and drug development professionals, the stereochemical purity of chiral building blocks is not just a matter of quality control; it is a fundamental determinant of a drug's efficacy and safet...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

For researchers, scientists, and drug development professionals, the stereochemical purity of chiral building blocks is not just a matter of quality control; it is a fundamental determinant of a drug's efficacy and safety. [1][2][3] (R)-phenylethylene carbonate, a critical intermediate in the synthesis of numerous pharmaceuticals, possesses a single stereocenter that must remain intact throughout a reaction sequence. Any loss of stereochemical integrity can lead to a mixture of enantiomers, potentially resulting in reduced therapeutic effect or unforeseen toxicological profiles.[1][3] This guide provides an in-depth comparison of analytical techniques to validate the stereocenter integrity of (R)-phenylethylene carbonate post-reaction, supported by experimental insights and protocols.

The two enantiomers of a chiral drug can have markedly different biological activities.[1][3] Therefore, ensuring the enantiomeric purity of pharmaceutical intermediates like (R)-phenylethylene carbonate is of utmost importance.[2][4] This necessitates robust analytical methods to accurately quantify the enantiomeric excess (ee) and confirm that the desired stereoconfiguration is maintained.

A Comparative Analysis of Analytical Techniques

The choice of analytical method for determining the enantiomeric purity of (R)-phenylethylene carbonate depends on several factors, including the required accuracy, sample throughput, and available instrumentation. Here, we compare the most common and effective techniques.

Technique Principle Advantages Disadvantages Typical Application
Chiral High-Performance Liquid Chromatography (HPLC) Differential interaction of enantiomers with a chiral stationary phase (CSP), leading to different retention times.[5][6]High accuracy and precision, widely applicable, can be used for both analytical and preparative separations.[5][7]Method development can be time-consuming, requires specialized and sometimes expensive chiral columns.[8]Gold standard for routine enantiomeric excess (ee) determination in quality control and research labs.[6][9]
Nuclear Magnetic Resonance (NMR) Spectroscopy with Chiral Shift Reagents (CSRs) CSRs form diastereomeric complexes with the enantiomers, causing chemically non-equivalent signals in the NMR spectrum.[10][11]Rapid analysis, provides structural information, does not require chromatographic separation.Lower sensitivity compared to HPLC, potential for signal broadening, accuracy can be affected by reagent purity.[12]Rapid screening of reaction outcomes, mechanistic studies.
Polarimetry Measures the rotation of plane-polarized light by a chiral sample. The magnitude and direction of rotation are proportional to the concentration of the enantiomers.[13][14]Simple, non-destructive, and rapid measurement.[13]Less sensitive for samples with low enantiomeric excess, requires a known specific rotation value for the pure enantiomer, susceptible to impurities.[15][16]Quick check for the presence of optical activity, preliminary assessment of enantiomeric purity.
Vibrational Circular Dichroism (VCD) Measures the differential absorption of left and right circularly polarized infrared light by a chiral molecule.[17][18]Provides absolute configuration information, highly sensitive to molecular structure.[19][20][21]Requires specialized instrumentation, data analysis can be complex and often requires theoretical calculations.[20][21]Determination of absolute stereochemistry, detailed conformational analysis.

In-Depth Experimental Protocols

To ensure the trustworthiness and reproducibility of your results, the following detailed protocols for the most widely adopted techniques are provided. The rationale behind key experimental choices is highlighted to provide a deeper understanding of the methodologies.

Chiral High-Performance Liquid Chromatography (HPLC)

Chiral HPLC is the most prevalent method for the enantioselective separation and quantification of chiral compounds.[5][7] The separation is based on the differential interactions between the enantiomers and a chiral stationary phase (CSP).

Workflow for Chiral HPLC Analysis

prep Sample Preparation hplc Chiral HPLC System prep->hplc Inject Sample separation Separation on Chiral Column hplc->separation detection UV Detection separation->detection analysis Data Analysis & ee Calculation detection->analysis

Caption: Workflow for Chiral HPLC Analysis.

Detailed Protocol:

  • Column Selection: The choice of the chiral stationary phase is critical. For phenylethylene carbonate, polysaccharide-based CSPs, such as those derived from cellulose or amylose, often provide excellent separation. A common starting point is a Chiralcel® OD-H or Chiralpak® AD-H column.

  • Mobile Phase Preparation: A typical mobile phase for normal-phase chiral HPLC consists of a mixture of hexane and a polar modifier like isopropanol or ethanol. The ratio of these solvents is optimized to achieve baseline separation of the enantiomers. A common starting condition is 90:10 (v/v) hexane:isopropanol. The addition of a small amount of an amine, such as diethylamine (DEA), can improve peak shape for certain analytes.[22]

  • System Suitability: Before analyzing samples, perform a system suitability test to ensure the chromatographic system is performing adequately. This typically involves injecting a racemic standard of phenylethylene carbonate to verify resolution (ideally >1.5) and repeatability of injections.[7]

  • Sample Preparation: Accurately weigh and dissolve the post-reaction sample of (R)-phenylethylene carbonate in the mobile phase to a known concentration (e.g., 1 mg/mL). Filter the sample through a 0.45 µm syringe filter before injection.

  • Chromatographic Conditions:

    • Column: Chiralcel® OD-H (250 x 4.6 mm, 5 µm)

    • Mobile Phase: Hexane:Isopropanol (90:10, v/v)

    • Flow Rate: 1.0 mL/min

    • Column Temperature: 25 °C

    • Detection: UV at 220 nm

    • Injection Volume: 10 µL

  • Data Analysis: Identify the peaks corresponding to the (R)- and (S)-enantiomers based on the injection of a known standard. Calculate the enantiomeric excess (ee) using the following formula:

    • ee (%) = [ (Area(R) - Area(S)) / (Area(R) + Area(S)) ] x 100

Causality in Experimental Choices:

  • Polysaccharide-based CSPs: These phases have chiral grooves and cavities that allow for stereospecific interactions (e.g., hydrogen bonding, π-π stacking, dipole-dipole interactions) with the enantiomers, leading to differential retention.[6]

  • Normal Phase Chromatography: The use of a non-polar mobile phase like hexane with a polar modifier enhances the chiral recognition capabilities of many polysaccharide-based CSPs.

  • UV Detection at 220 nm: The phenyl group in phenylethylene carbonate provides strong UV absorbance at this wavelength, ensuring high sensitivity.

NMR Spectroscopy with Chiral Shift Reagents

NMR spectroscopy in the presence of a chiral shift reagent (CSR) offers a rapid method for determining enantiomeric excess.[10] CSRs, typically lanthanide complexes, form diastereomeric complexes with the enantiomers, resulting in the separation of otherwise overlapping signals in the NMR spectrum.[11]

Workflow for NMR Analysis with CSR

sample_prep Prepare Sample in NMR Tube add_csr Add Chiral Shift Reagent sample_prep->add_csr acquire_nmr Acquire 1H NMR Spectrum add_csr->acquire_nmr analyze_spectrum Analyze Diastereomeric Signals acquire_nmr->analyze_spectrum calculate_ee Calculate Enantiomeric Excess analyze_spectrum->calculate_ee

Caption: Workflow for NMR Analysis with CSR.

Detailed Protocol:

  • Reagent Selection: A common and effective chiral shift reagent is tris[3-(heptafluoropropylhydroxymethylene)-(+)-camphorato] europium(III) [Eu(hfc)3].

  • Sample Preparation: Dissolve a known amount of the (R)-phenylethylene carbonate sample (e.g., 10-20 mg) in a deuterated solvent (e.g., 0.5 mL of CDCl3) in an NMR tube.

  • Acquisition of Initial Spectrum: Acquire a standard ¹H NMR spectrum of the sample to identify the key proton signals. For phenylethylene carbonate, the methine proton of the stereocenter is a good candidate for monitoring.

  • Addition of CSR: Add a small, accurately weighed amount of the CSR (e.g., 5-10 mg) to the NMR tube. Gently shake the tube to dissolve the reagent.

  • Spectral Acquisition and Optimization: Acquire a series of ¹H NMR spectra after incremental additions of the CSR. Monitor the separation of the target proton signal into two distinct signals corresponding to the two enantiomers. The optimal amount of CSR will provide baseline separation without significant line broadening.

  • Data Analysis: Integrate the areas of the two separated signals. Calculate the enantiomeric excess using the same formula as for HPLC, substituting the peak areas with the integration values of the corresponding signals.

Causality in Experimental Choices:

  • Lanthanide-based CSRs: The paramagnetic nature of the lanthanide ion induces large chemical shift changes in the substrate's NMR spectrum. The chiral ligand on the CSR creates a chiral environment, leading to the formation of diastereomeric complexes with different magnetic environments and thus different chemical shifts.[11]

  • Stepwise Addition of CSR: This allows for careful optimization of the reagent concentration to achieve the best spectral resolution. Too little reagent will not resolve the signals, while too much can cause excessive line broadening, making accurate integration difficult.[12]

Conclusion

The validation of stereocenter integrity is a non-negotiable step in the development of chiral pharmaceuticals. For (R)-phenylethylene carbonate, both chiral HPLC and NMR spectroscopy with chiral shift reagents are powerful techniques for determining enantiomeric purity. Chiral HPLC is generally the more accurate and robust method for quantitative analysis and is the preferred choice for quality control.[6][9] NMR with CSRs provides a rapid and convenient alternative for screening and preliminary analysis.[10] The choice between these and other methods like polarimetry and VCD will ultimately depend on the specific requirements of the analysis. By understanding the principles and applying the detailed protocols outlined in this guide, researchers can confidently assess and ensure the stereochemical integrity of their chiral intermediates, a critical step towards the development of safe and effective medicines.

References

  • Intensification of Double Kinetic Resolution of Chiral Amines and Alcohols via Chemoselective Formation of a Carbonate–Enzyme Intermediate - PMC. (n.d.).
  • Analyzing the Chiral Purity of Pharmaceuticals: The Application of Cyclodextrin-Based Chiral Selectors in Capillary Electrophoresis - MDPI. (2024, October 12).
  • (PDF) Vibrational Circular Dichroism: A New Tool for the Solution-State Determination of the Structure and Absolute Configuration of Chiral Natural Product Molecules - ResearchGate. (n.d.).
  • Reversible formation of tetraphenylpentalene, a room temperature stable antiaromatic hydrocarbon - Chemical Science (RSC Publishing). (n.d.).
  • Stereochemistry in Drug Action - PMC - NIH. (n.d.).
  • Vibrational Raman Optical Activity of 1-Phenylethanol and 1-Phenylethylamine: Revisiting Old Friends - ResearchGate. (2009, June 18).
  • Catalytic Conversion of Carbon Dioxide Using Binuclear Double-Stranded Helicates: Cyclic Carbonate from Epoxides and Diol | ACS Omega - ACS Publications. (2020, June 19).
  • Synthesis of Chiral Cyclic Carbonates via Kinetic Resolution of Racemic Epoxides and Carbon Dioxide - MDPI. (2016, January 14).
  • Improving absolute configuration assignments with vibrational circular dichroism (VCD) by modeling solvation and dimerization effects - Schrödinger. (n.d.).
  • US5041569A - Process for preparing styrene oxide - Google Patents. (n.d.).
  • 781 OPTICAL ROTATION - Rudolph Research Analytical. (n.d.).
  • HPLC separation of enantiomers using chiral stationary phases - Česká a slovenská farmacie. (2007, July 23).
  • Synthesis and stereochemical analysis of dynamic planar chiral oxa[23]orthocyclophene. (2026, March 13). Retrieved from

  • Rapid chiral analysis based on liquid-phase cyclic chemiluminescence - RSC Publishing. (n.d.).
  • (PDF) Effects of Stereoisomers on Drug Activity - ResearchGate. (2021, June 11).
  • Recent developments in organocatalysed transformations of epoxides and carbon dioxide into cyclic carbonates - RSC Publishing. (2020, December 7).
  • Application Note: Analytical Methods for Determining Enantiomeric Purity of Drugs - Benchchem. (n.d.).
  • Discrimination of enantiomers of dipeptide derivatives with two chiral centers by tetraaza macrocyclic chiral solvating agents using 1H NMR spectroscopy - Organic Chemistry Frontiers (RSC Publishing). (n.d.).
  • Development of a chiral HPLC method for the separation and quantification of hydroxychloroquine enantiomers - PMC. (n.d.).
  • Synthesis of Chiral Cyclic Carbonates via Kinetic Resolution of Racemic Epoxides and Carbon Dioxide - ResearchGate. (2025, October 16).
  • Photochemical generation of the carbonate radical : reactivity with phenol - ResearchGate. (n.d.).
  • Advances in chiral analysis: from classical methods to emerging technologies. (2025, October 20).
  • CN106053657A - Method for detecting content of chiral phenylethylamine by adopting high-performance liquid chromatography - Google Patents. (n.d.).
  • Determination of Absolute Configuration of Molecules using VCD Spectrometer and DFT Calculations - JASCO Inc. (2025, December 3).
  • A Guide to the Analysis of Chiral Compounds by GC - Gcms.cz. (n.d.).
  • Optical Rotation, Optical Activity, and Specific Rotation - Master Organic Chemistry. (2017, February 7).
  • Discrimination of enantiomers by means of NMR spectroscopy using chiral liquid crystalline solution: Application to triazole fungicides, uniconazole and diniconazole | Request PDF - ResearchGate. (n.d.).
  • Vibrational Circular Dichroism | Hinds Instruments. (n.d.).
  • Preparation and Chiral HPLC Separation of the Enantiomeric Forms of Natural Prostaglandins - MDPI. (2020, August 18).
  • System Suitability And Validation For Chiral Purity Assays Of Drug Substances. (n.d.).
  • Towards mechanistic understanding of mechanochemical reactions using real-time in situ monitoring - FULIR. (n.d.).
  • European Pharmacopoeia 2.2.7. Optical Rotation - Anton Paar Wiki. (n.d.).
  • Chiral GC Analysis of (R)-(-)-2-Bromo-1-phenylethanol: A Comparative Guide - Benchchem. (n.d.).
  • Chiral Separation and Enantiomeric Analysis: Critical Importance in Pharmaceutical Development. (2025, June 1).
  • Photo-on-Demand In Situ Phosgenation Reactions That Cross Three Phases of a Heterogeneous Solution of Chloroform and Aqueous NaOH - Kobe University. (2023, July 18).
  • Playing with Selectivity for Optimal Chiral Separation - LCGC International. (2023, January 19).
  • Green epoxides and Their Reaction With CO2 to Produce Cyclic Carbonates - Student Theses Faculty of Science and Engineering. (2022, June 30).
  • Absolute configuration determination of chiral molecules without crystallisation by vibrational circular dichroism (VCD) - Spectroscopy Europe. (n.d.).
  • Chiral Shift Reagent for Determination of Enantiomeric Excess - Tokyo Chemical Industry. (n.d.).
  • Styrene oxide - Wikipedia. (n.d.).
  • Exploring the Role of Chirality in Pharmaceutical Drug Efficacy - ijirset. (2022, April 15).
  • Synthesis and styrene copolymerization of novel ring-monosubstituted octyl phenylcyanoacrylates - ChemRxiv. (n.d.).
  • Direct chiral discrimination in NMR spectroscopy - SciSpace. (n.d.).
  • A Look at the Importance of Chirality in Drug Activity: Some Significative Examples - MDPI. (2022, October 27).
  • Optical Rotation Determination. (n.d.).
  • US3915641A - NMR method for determination of enantiomeric compositions with chiral shift reagents - Google Patents. (n.d.).
  • chiral columns . (n.d.). Retrieved from

  • The Significance of Chirality in Drug Design and Development - PMC. (n.d.).
  • Enabling highly (R)-enantioselective epoxidation of styrene by engineering unique non-natural P450 peroxygenases - Chemical Science (RSC Publishing). (n.d.).
  • Cas 20780-53-4,(R)-Styrene oxide | lookchem. (n.d.).

Sources

Safety & Regulatory Compliance

No content available

This section has no published content on the current product page yet.
© Copyright 2026 BenchChem. All Rights Reserved.